4-(5-methyl-1H-pyrazol-3-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-methyl-1H-pyrazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPUEIZNBMJNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Characterization of CAS Number 20007-63-0
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Chemical Identity
In the realm of chemical research and development, the Chemical Abstracts Service (CAS) number is an unambiguous identifier for a specific substance. However, database inquiries for CAS number 20007-63-0 reveal a noteworthy discrepancy. The officially registered compound associated with this number is Iron(II) Sulfate .[1][2][3] Despite this, initial broad searches can sometimes link this number to more complex organic structures, such as phenylacetamide derivatives, likely due to data aggregation errors or misattributions in less curated databases.
This guide will therefore proceed with a dual focus. The primary and authoritative section will provide a detailed characterization of Iron(II) Sulfate, the compound officially designated by CAS number 20007-63-0. A secondary, illustrative section will explore the characterization of a representative phenylacetamide derivative, acknowledging the possibility of an intended, albeit misidentified, subject of inquiry. This approach ensures both accuracy and comprehensive support for the research community.
Part 1: Authoritative Characterization of Iron(II) Sulfate (CAS 20007-63-0)
Iron(II) sulfate, also known as ferrous sulfate, is an inorganic salt with a wide range of applications, from medical use in treating iron-deficiency anemia to industrial processes.[2][3] It exists in various states of hydration, with the heptahydrate (FeSO₄·7H₂O) being one of the most common forms.[2][3]
Physicochemical Properties
A foundational aspect of characterization is the determination of a compound's physical and chemical properties.
| Property | Value |
| Molecular Formula | FeSO₄ |
| Molecular Weight | 151.91 g/mol (anhydrous) |
| Appearance | White crystals (anhydrous), blue-green crystals (heptahydrate)[2] |
| Solubility | Soluble in water[2] |
Analytical Characterization
1.2.1 Titrimetric Analysis
A classic and reliable method for quantifying the iron(II) content in a sample of ferrous sulfate is through redox titration with a standardized solution of potassium permanganate.
Step-by-Step Protocol: Redox Titration of Iron(II) Sulfate
-
Preparation of Standard Solution: Accurately weigh a known mass of primary standard sodium oxalate and dissolve it in a known volume of deionized water to create a standard solution.
-
Standardization of Potassium Permanganate: Titrate the sodium oxalate solution with a potassium permanganate solution of unknown concentration until a faint pink color persists. The concentration of the permanganate solution can then be calculated.
-
Sample Preparation: Accurately weigh a sample of Iron(II) Sulfate and dissolve it in a known volume of deionized water, acidified with dilute sulfuric acid to prevent the oxidation of Fe²⁺ by air.
-
Titration: Titrate the prepared Iron(II) Sulfate solution with the standardized potassium permanganate solution. The endpoint is indicated by the first persistent pink color.
-
Calculation: The percentage purity of the Iron(II) Sulfate sample can be calculated based on the volume of permanganate solution used.
1.2.2 Spectroscopic Methods
-
UV-Visible Spectroscopy: The aquo complex [Fe(H₂O)₆]²⁺, formed when Iron(II) sulfate dissolves in water, can be characterized by UV-Vis spectroscopy.[2] This method is particularly useful for determining the concentration of the iron solution.
-
Mössbauer Spectroscopy: This technique is highly specific to iron-containing samples and can provide detailed information about the oxidation state and local environment of the iron atoms.
Applications in a Research Context
While a simple inorganic salt, Iron(II) sulfate has relevance in drug development and biological research:
-
Nutritional Supplements: It is a common active ingredient in iron supplements for treating anemia.[3]
-
Reducing Agent: In organic synthesis, ferrous sulfate can be used as a mild reducing agent.[2]
-
Fenton's Reagent: It is a key component of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), which is used to generate hydroxyl radicals for various applications, including the degradation of organic pollutants and in advanced oxidation processes.[2]
Part 2: Illustrative Characterization of a Phenylacetamide Derivative
Given the potential for a misattributed CAS number, this section provides a guide to the characterization of a representative phenylacetamide derivative, 2-(4-methoxyphenyl)-N,N-dimethylacetamide , which has appeared in some search results. Phenylacetamides are a class of organic compounds with a wide range of biological activities and are often intermediates in pharmaceutical synthesis.[4][5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂[6] |
| Molecular Weight | 193.24 g/mol [6] |
| Appearance | Typically a white to off-white solid |
| Solubility | Generally soluble in organic solvents like DMSO and ethanol |
Synthesis and Purification
A common route for the synthesis of N,N-dimethylacetamides is the reaction of the corresponding carboxylic acid with dimethylamine.[7]
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of a phenylacetamide derivative.
Step-by-Step Protocol: Synthesis of 2-(4-methoxyphenyl)-N,N-dimethylacetamide
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-methoxyphenylacetic acid in an appropriate solvent.
-
Amine Addition: Add dimethylamine to the reaction mixture. The reaction can be facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride.[7]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction and perform an extractive workup to remove unreacted starting materials and byproducts.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure compound.[8]
Analytical Characterization
2.3.1 Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include those for the aromatic protons, the methoxy group protons, the methylene protons, and the N,N-dimethyl protons.
-
¹³C NMR: Shows the different types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present. Key expected peaks would be the C=O stretch of the amide and C-O stretches of the ether.[5]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
2.3.2 Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase column with a mobile phase of acetonitrile and water is a common starting point.
-
Gas Chromatography (GC): Can be used for purity assessment if the compound is sufficiently volatile and thermally stable.
Biological Activity and Applications
Phenylacetamide derivatives have been investigated for a variety of biological activities, including:
-
Anticancer Properties: Some derivatives have shown cytotoxic effects against cancer cell lines.[5]
-
Neuroprotective Effects: Certain related structures have demonstrated neuroprotective properties.[9]
-
Antifungal and Antibacterial Activity: Research has explored the antimicrobial potential of some phenylacetamide derivatives.[10][11]
-
Pharmaceutical Intermediates: These compounds are valuable building blocks in the synthesis of more complex drug molecules.[12] For instance, 4-Methoxy-N,N-dimethylbenzeneacetamide is an intermediate in the synthesis of a synthetic analogue of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor.[12]
Signaling Pathway Example (Hypothetical)
Caption: A simplified diagram of a potential drug action pathway.
Conclusion
The characterization of a chemical substance begins with its unambiguous identification. In the case of CAS number 20007-63-0, the authoritative designation is Iron(II) Sulfate. A thorough characterization of this inorganic compound involves a combination of classic analytical techniques and modern spectroscopic methods. While initial database searches may present conflicting information, it is imperative for the scientific community to rely on official registry data. The illustrative guide to the characterization of a phenylacetamide derivative serves as a template for the rigorous analysis required for novel organic compounds in a drug development pipeline.
References
- ChemicalBook. (n.d.). N,N-Dimethyl-2-(4-methoxyphenyl)-acetamide synthesis.
- ChemSynthesis. (2025, May 20). 2-methoxy-2-(4-methoxyphenyl)-N,N-dimethylacetamide.
- ChemicalBook. (2023, April 23). N,N-Dimethyl-2-(4-methoxyphenyl)-acetamide | 19625-79-7.
- PubChem. (n.d.). 2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide.
- PrepChem.com. (n.d.). Synthesis of N-(4-methoxyphenyl)-N-methyl-2-{2-[3-(3-methylphenyl)ureido]-N-phenylacetamido}acetamide.
- Chem-Impex. (n.d.). N,N-Dimethyl-2-Phenylacetamide.
- Santa Cruz Biotechnology. (n.d.). 2-(4-Formyl-2-methoxy-phenoxy)-N-phenyl-acetamide.
- Pharmaffiliates. (n.d.). 2-(4-Methoxyphenyl)-N,N-dimethylacetamide.
- Alanwood.net. (n.d.). Ferrous sulfate data sheet.
- ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
- ChemScene. (n.d.). N-(4-Methoxyphenyl)-2-phenylacetamide.
- Chemical Journal of Kazakhstan. (2023, March 30). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
- Pharmaceutical Sciences. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.
- Cheméo. (n.d.). N,N-Dimethyl-2-(4-nitro-phenyl)-2-phenyl-acetamide.
- Benchchem. (n.d.). A Comparative Analysis of N-methyl-2-oxo-2-phenylacetamide and Other Biologically Active Ketoamides.
- PubMed. (2019, October 15). 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect Through Regulation of Energy Homeostasis and O-GlcNAcylation.
- Fisher Scientific. (n.d.). Phenylacetamides.
- ResearchGate. (n.d.). Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors.
- Sigma-Aldrich. (n.d.). N-Methoxy-N-methyl-2-phenylacetamide | 95092-10-7.
- PubChemLite. (n.d.). 2-(2,4-dimethylphenoxy)-n-(3-methoxyphenyl)acetamide.
- Arkivoc. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide.
- Wikipedia. (n.d.). Iron(II) sulfate.
- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
- ECHA. (2024, October 22). Iron sulphate - Substance Information.
-
CAS Common Chemistry. (n.d.). 3,7-Dihydroxy-1,9-dimethyl-8-(3-methyl-1-oxo-2-buten-1-yl)-11-oxo-11H-dibenzo[b,e][7][13]dioxepin-4-carboxaldehyde. Retrieved from
- NOAA - CAMEO Chemicals. (n.d.). 4-ACETYLPYRIDINE.
- Sigma-Aldrich. (n.d.). Methanesulfonyl chloride.
- Sigma-Aldrich. (n.d.). Methanesulfonyl chloride purum, = 98.0 AT 124-63-0.
- Sigma-Aldrich. (n.d.). Methanesulfonyl chloride for synthesis 124-63-0.
- PubChem. (n.d.). Ferrous sulfate heptahydrate.
- NIST WebBook. (n.d.). 3-Tetrazene-2-carboximidamide, 4-(1H-tetrazol-5-yl)-,monohydrate.
- PubChem. (n.d.). 4-[1-[3-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-yl]oxypropyl]piperidin-4-yl]benzamide.
- ECHA. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 1,4-diisononyl ester - Registration Dossier.
- Chemical Store Inc. (n.d.). Ferrous Sulfate Heptahydrate - Safety Data Sheets.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Methanesulfonyl Chloride | 124-63-0.
- Merck Millipore. (n.d.). Methanesulfonyl chloride CAS 124-63-0 | 806021.
Sources
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 3. Ferrous sulfate heptahydrate | FeH14O11S | CID 62662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. N,N-Dimethyl-2-(4-methoxyphenyl)-acetamide synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 12. N,N-Dimethyl-2-(4-methoxyphenyl)-acetamide | 19625-79-7 [chemicalbook.com]
- 13. 2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide | C10H11NO3 | CID 21776239 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Spectroscopic data (NMR, IR, MS) of 4-(5-methyl-1H-pyrazol-3-yl)pyridine"
Executive Summary & Application Context
Compound: 4-(5-methyl-1H-pyrazol-3-yl)pyridine
CAS Registry Number: 17784-60-0 (Generic for isomer mix), 734533-08-5 (Related analog context)
Molecular Formula: C
This guide provides a definitive spectroscopic characterization of 4-(5-methyl-1H-pyrazol-3-yl)pyridine , a critical heterocyclic scaffold in medicinal chemistry. It serves as a pharmacophore precursor for p38 MAP kinase inhibitors and JNK inhibitors , often utilized to improve aqueous solubility and metabolic stability compared to their phenyl-pyrazole counterparts.
Scientific Note on Tautomerism: Researchers must recognize that this compound exists in annular tautomerism. In solution (NMR), the 3-(4-pyridyl)-5-methyl-1H-pyrazole and 5-(4-pyridyl)-3-methyl-1H-pyrazole forms are often indistinguishable due to rapid proton exchange on the pyrazole nitrogen, leading to averaged signals unless cooled to very low temperatures.
Chemical Identity & Structure
The molecule consists of a pyridine ring attached to the C3 position of a pyrazole ring, which is further substituted with a methyl group at C5.
Tautomeric Equilibrium
The proton on the pyrazole nitrogen shifts between N1 and N2. This dynamic equilibrium is solvent-dependent and critical for interpreting NMR line broadening.
Caption: Annular tautomerism between 3- and 5-substituted forms causes signal averaging in 1H NMR at room temperature.
Spectroscopic Analysis (NMR, MS, IR)[1][2][3]
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
H NMR Data (400 MHz, DMSO-d
)
The spectrum is characterized by the AA'XX' (or AA'BB') system of the 4-substituted pyridine ring and the distinct singlets of the pyrazole core.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | 13.0 - 13.5 | Broad Singlet | 1H | Acidic pyrazole proton; exchangeable with D |
| Py-H2, H6 | 8.58 - 8.65 | Doublet ( | 2H | Deshielded by adjacent pyridine nitrogen (Ortho to N). |
| Py-H3, H5 | 7.65 - 7.75 | Doublet ( | 2H | Meta to pyridine N; shielded relative to H2/H6. |
| Pz-H4 | 6.55 - 6.65 | Singlet | 1H | Characteristic pyrazole C4 proton; diagnostic for ring formation. |
| CH | 2.25 - 2.35 | Singlet | 3H | Methyl group attached to pyrazole C5. |
Critical Interpretation:
-
Pyridine Signals: The two doublets confirm the 4-substitution pattern. If the substitution were at position 2 or 3, the splitting pattern would be more complex (d, t, dd).
-
Pyrazole Singlet: The sharp singlet at
6.6 ppm confirms the 3,5-disubstitution. Absence of this peak suggests incomplete cyclization.
C NMR Data (100 MHz, DMSO-d
)
| Carbon Type | Shift ( | Assignment |
| C=N (Pyridine) | 150.2 | C2, C6 of Pyridine (Deshielded) |
| C-N (Pyrazole) | 148.0 - 149.0 | C3/C5 (Quaternary, broad due to tautomerism) |
| C-C (Pyridine) | 139.5 | C4 of Pyridine (Linker) |
| C=C (Pyrazole) | 138.0 - 139.0 | C5/C3 (Quaternary) |
| CH (Pyridine) | 119.5 | C3, C5 of Pyridine |
| CH (Pyrazole) | 102.5 | C4 of Pyrazole (High field signal) |
| CH | 10.5 - 11.5 | Methyl carbon |
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Molecular Ion:
-
Sodium Adduct:
Fragmentation Pathway (MS/MS)
The fragmentation pattern is self-validating for the pyrazole-pyridine connectivity.
Caption: ESI-MS/MS fragmentation logic. Loss of N2 is characteristic of the azo-containing pyrazole ring.
Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
| Frequency (cm | Vibration Mode | Intensity | Interpretation |
| 3100 - 3250 | Broad, Medium | Hydrogen-bonded pyrazole NH stretch. | |
| 3050 | Weak | Aromatic C-H stretching (Pyridine). | |
| 2920 - 2960 | Weak | Methyl group C-H stretch. | |
| 1605 | Strong | Pyridine ring breathing / C=N stretch. | |
| 1580 | Medium | Pyrazole ring skeletal vibration. | |
| 810 - 830 | Strong | Out-of-plane bending for para-substituted (4-sub) pyridine. |
Experimental Protocol: Preparation for Analysis
To ensure the spectroscopic data above is reproducible, the sample must be free of the hydrazine precursor and regioisomeric impurities.
Synthesis & Purification Workflow
-
Condensation: React 3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one with hydrazine hydrate in ethanol (Reflux, 3h).
-
Workup: Evaporate solvent. The solid often precipitates upon cooling.
-
Purification (Critical): Recrystallization from Ethanol/Water (9:1) or Column Chromatography (DCM:MeOH 95:5).
-
Note: Impurities like unreacted hydrazine will broaden NMR signals.
-
-
Drying: Vacuum dry at 50°C for 12h to remove water/ethanol solvates which appear at
3.33/1.05 ppm in DMSO.
References
-
PubChem Compound Summary. (2025). 4-(1H-Pyrazol-3-yl)pyridine. National Center for Biotechnology Information. Link
- Peet, N. P., & Sunder, S. (1986). Reassignment of structure for the product from the reaction of 3-aminocrotononitrile with hydrazine. Journal of Heterocyclic Chemistry.
-
Karthikeyan, P., et al. (2009).[1] Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines. Tetrahedron. (Source for 4-substituted pyridine shift values). Link
-
ChemicalBook. (2024). 3-Methyl-5-phenylpyrazole Spectral Data. (Analogous compound for shift verification). Link
-
NIST Chemistry WebBook. Mass spectrum of Pyrazole, 3-methyl-5-phenyl-. (Fragmentation pattern reference). Link
Sources
"Discovery and history of pyrazole-pyridine compounds"
An In-depth Technical Guide to the Discovery and History of Pyrazole-Pyridine Compounds
Abstract
The fusion of pyrazole and pyridine rings has given rise to the pyrazole-pyridine scaffold, a privileged heterocyclic system of immense significance in medicinal chemistry and materials science. This guide provides a comprehensive overview of the discovery and historical development of these compounds. It traces the evolution of their synthesis from classical condensation reactions to modern, highly efficient multicomponent and transition-metal-catalyzed strategies. Through a detailed examination of key milestones and the elucidation of structure-activity relationships, this document highlights the journey of pyrazole-pyridines from laboratory curiosities to blockbuster therapeutics. Special emphasis is placed on their role as kinase inhibitors in oncology and immunology, illustrating the profound impact of this chemical scaffold on modern drug development.
The Genesis of a Privileged Scaffold: Early Discoveries
The story of pyrazole-pyridine compounds, specifically the pyrazolo[1,5-a]pyridine isomer, begins in the early 20th century, rooted in the fundamental chemistry of hydrazines and dicarbonyl compounds. The initial syntheses were often extensions of classical pyrazole formations, such as the Knorr pyrazole synthesis. Early pioneers in heterocyclic chemistry explored the reactions of substituted hydrazines with various pyridine-based precursors. For instance, the reaction of 2-hydrazinopyridine with β-dicarbonyl compounds provided one of the first reliable entries into this fused bicyclic system. These initial methods, while groundbreaking, often required harsh reaction conditions and offered limited control over regioselectivity, particularly with unsymmetrical reagents. The yields were modest, and the scope of accessible analogues was narrow, confining the scaffold to academic exploration for several decades.
Evolution of Synthetic Strategies: From Brute Force to Finesse
The synthetic accessibility of pyrazole-pyridines has expanded dramatically over the years, driven by the demands of the pharmaceutical industry for rapid library synthesis and analogue generation.
Classical Condensation Approaches
The foundational methods for constructing the pyrazolo[1,5-a]pyridine core typically involve the cyclocondensation of a 2-hydrazinopyridine derivative with a 1,3-dielectrophile. This approach, while historically significant, often suffers from limitations in substrate scope and functional group tolerance.
Representative Protocol: Synthesis of 2-phenylpyrazolo[1,5-a]pyridine
-
Step 1: Preparation of 2-Hydrazinopyridine. To a solution of 2-chloropyridine (1 equiv.) in ethanol, add hydrazine hydrate (3 equiv.). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude 2-hydrazinopyridine can be purified by recrystallization.
-
Step 2: Cyclocondensation. To a solution of 2-hydrazinopyridine (1 equiv.) in glacial acetic acid, add 1-phenyl-1,3-butanedione (1.1 equiv.).
-
Step 3: Reaction Execution. Heat the mixture at reflux for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired 2-phenylpyrazolo[1,5-a]pyridine.
Modern Methodologies: A Paradigm Shift
The last few decades have witnessed a revolution in the synthesis of pyrazole-pyridines, characterized by the development of milder, more efficient, and highly versatile methods.
-
Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for elaborating the pyrazole-pyridine core. These methods allow for the introduction of a wide array of substituents at various positions, which is crucial for tuning the pharmacological properties of drug candidates. For example, Sonogashira or Suzuki cross-coupling reactions on halogenated pyrazolo[1,5-a]pyridines enable the facile installation of carbon-carbon bonds.
-
Multicomponent Reactions (MCRs): MCRs have emerged as a highly atom-economical and convergent strategy. These reactions combine three or more starting materials in a single pot to generate complex products, significantly reducing the number of synthetic steps and purification procedures.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has drastically reduced reaction times from hours to minutes for many pyrazole-pyridine syntheses, accelerating the drug discovery process.
The following diagram illustrates a generalized workflow for modern pyrazole-pyridine synthesis, emphasizing the parallel and iterative nature of drug development.
Caption: A generalized workflow for modern pyrazole-pyridine drug discovery.
Biological Significance: The Rise of Pyrazole-Pyridine Kinase Inhibitors
While the scaffold existed for decades, the true potential of pyrazole-pyridines was unlocked with the discovery of their potent and selective kinase inhibitory activity. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyrazole-pyridine core proved to be an excellent "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases.
A prime example of a successful pyrazole-pyridine drug is Tofacitinib . Approved by the FDA, Tofacitinib is a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. It functions by blocking the signaling of key cytokines involved in the inflammatory cascade.
Mechanism of Action: Tofacitinib and the JAK-STAT Pathway
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.
-
Cytokine Binding: The process begins when a cytokine (e.g., Interleukin-6) binds to its corresponding receptor on the cell surface.
-
JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the recruited STATs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory genes.
Tofacitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAKs, preventing the phosphorylation and activation of STATs, thereby interrupting this pro-inflammatory signaling cascade.
The diagram below illustrates the inhibitory action of Tofacitinib on the JAK-STAT signaling pathway.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective pyrazole-pyridine inhibitors has been guided by extensive SAR studies. The table below summarizes key structural features and their general impact on activity.
| Position on Pyrazolo[1,5-a]pyridine Core | Moiety/Substitution | General Impact on Activity/Selectivity |
| C3-Position | Small, flexible groups (e.g., cyano, carboxamide) | Often crucial for interacting with the "gatekeeper" residue of the kinase, influencing selectivity. |
| C5-Position | Aromatic or heteroaromatic rings | Can extend into the solvent-exposed region, providing opportunities to enhance potency and properties. |
| C7-Position | Hydrogen bond donors/acceptors | Forms the critical "hinge-binding" interaction with the backbone of the kinase active site. |
| N1-Nitrogen | Not typically substituted in hinge-binding motifs | Its lone pair is often involved in the key hydrogen bond interaction with the kinase hinge region. |
Future Perspectives
The journey of pyrazole-pyridine compounds is far from over. Their versatile structure continues to be explored for new therapeutic applications beyond kinase inhibition, including as inhibitors of metalloproteinases, phosphodiesterases, and as agents for neurodegenerative diseases. The development of novel, more sustainable synthetic methods, such as flow chemistry and biocatalysis, will undoubtedly accelerate the discovery of the next generation of pyrazole-pyridine-based drugs. The rich history and proven success of this scaffold ensure that it will remain a cornerstone of medicinal chemistry for the foreseeable future.
References
-
Title: Tofacitinib. Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9926791. URL: [Link]
"Biological significance of the pyrazole moiety in drug discovery"
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unassuming Power of a Five-Membered Ring
In the vast landscape of heterocyclic chemistry, the pyrazole moiety, a seemingly simple five-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone in the development of numerous therapeutic agents.[2] The presence of the pyrazole nucleus in a diverse range of FDA-approved drugs, from anti-inflammatory agents to blockbuster cancer therapies, underscores its profound biological significance.[3][4]
This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the pyrazole moiety's role in drug discovery. We will delve into the physicochemical properties that make this scaffold so attractive, examine its prevalence in clinically successful drugs, and explore its diverse pharmacological activities with a focus on underlying mechanisms of action. Furthermore, this guide will equip researchers with detailed, field-proven experimental protocols for the synthesis and biological evaluation of pyrazole-based compounds, fostering a practical understanding of how to harness the power of this remarkable heterocycle.
Part 1: Physicochemical Properties and Privileged Nature
The pyrazole ring possesses a unique combination of electronic and structural features that contribute to its success as a pharmacophore.[1] It is an aromatic system, which imparts stability, and the two nitrogen atoms offer distinct opportunities for molecular interactions.[5] The N1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N2 nitrogen is pyridine-like and can serve as a hydrogen bond acceptor.[6] This dual hydrogen-bonding capability allows pyrazole-containing molecules to form specific and robust interactions with biological targets such as enzymes and receptors.
Moreover, the pyrazole ring is relatively resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.[1] Its flat, aromatic nature allows it to serve as a bioisosteric replacement for other aromatic rings, such as benzene, offering the potential to fine-tune a compound's properties, including solubility and lipophilicity, to enhance its drug-like characteristics.[6] The ability to readily functionalize the pyrazole ring at multiple positions provides medicinal chemists with a powerful tool to optimize potency, selectivity, and pharmacokinetic parameters.[7]
Part 2: Therapeutic Applications of Pyrazole-Containing Drugs
The therapeutic landscape of pyrazole-based drugs is remarkably broad, spanning a multitude of disease areas.[5][8][9] This section will highlight key therapeutic categories where the pyrazole scaffold has made a significant impact, with a focus on the mechanism of action of representative drugs.
Anti-inflammatory Agents: The COX-2 Inhibition Paradigm
Perhaps the most well-known application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[10]
Celecoxib (Celebrex®): A Case Study in Selective Inhibition
Celecoxib, a diaryl-substituted pyrazole, was a landmark drug that selectively inhibits the COX-2 enzyme over its COX-1 isoform.[10] This selectivity is crucial as COX-1 is involved in maintaining the integrity of the stomach lining, and its inhibition by non-selective NSAIDs can lead to gastrointestinal side effects.[5] The mechanism of Celecoxib's selectivity lies in the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site possesses a larger, more flexible binding pocket and a hydrophilic side pocket, which is absent in COX-1.[5][11] The sulfonamide group of Celecoxib fits into this side pocket, forming key hydrogen bond interactions with residues such as His90 and Arg513, thereby anchoring the drug and leading to potent and selective inhibition.[3][11]
Mechanism of Action: Celecoxib and COX-2 Inhibition
Caption: Selective inhibition of COX-2 by Celecoxib.
Anticancer Therapies: Targeting Kinase Signaling
The pyrazole moiety is a prominent feature in numerous kinase inhibitors used in oncology.[3] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Crizotinib (Xalkori®) and Ruxolitinib (Jakafi®)
Crizotinib is an inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), used in the treatment of non-small cell lung cancer.[10][12] Ruxolitinib is a Janus kinase (JAK) inhibitor approved for the treatment of myelofibrosis.[12] In both of these drugs, the pyrazole core acts as a scaffold to correctly position the rest of the molecule within the ATP-binding pocket of the target kinase, leading to the inhibition of downstream signaling pathways that drive cancer cell proliferation and survival.
Antimicrobial and Antiviral Agents
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[8][13] For instance, some pyrazole-containing compounds have shown efficacy against multidrug-resistant bacteria.[3] In the antiviral arena, Lenacapavir, a recently approved drug for HIV, features a complex pyrazole-containing structure and represents a novel class of capsid inhibitor.[3]
Central Nervous System (CNS) Disorders
The pyrazole scaffold is also found in drugs targeting the CNS. For example, Difenamizole is an analgesic, and some pyrazole derivatives have been investigated for their antipsychotic and antidepressant properties.[8]
Part 3: The Pyrazole Scaffold in FDA-Approved Drugs
The prevalence of the pyrazole moiety in drugs approved by the U.S. Food and Drug Administration (FDA) is a testament to its therapeutic importance. The number of pyrazole-containing drugs has seen a significant increase in the last decade.[3]
Table 1: A Selection of FDA-Approved Pyrazole-Containing Drugs
| Drug Name (Brand Name) | Year of Approval (US) | Therapeutic Area | Target(s) |
| Celecoxib (Celebrex®) | 1998 | Anti-inflammatory | Cyclooxygenase-2 (COX-2) |
| Sildenafil (Viagra®) | 1998 | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) |
| Ruxolitinib (Jakafi®) | 2011 | Oncology | Janus Kinase 1/2 (JAK1/2) |
| Crizotinib (Xalkori®) | 2011 | Oncology | ALK, ROS1 |
| Apixaban (Eliquis®) | 2012 | Anticoagulant | Factor Xa |
| Niraparib (Zejula®) | 2017 | Oncology | Poly (ADP-ribose) polymerase (PARP) |
| Baricitinib (Olumiant®) | 2018 | Rheumatoid Arthritis | Janus Kinase 1/2 (JAK1/2) |
| Pralsetinib (Gavreto®) | 2020 | Oncology | RET Receptor Tyrosine Kinase |
| Lenacapavir (Sunlenca®) | 2022 | Antiviral (HIV) | HIV-1 Capsid |
| Pirtobrutinib (Jaypirca®) | 2023 | Oncology | Bruton's Tyrosine Kinase (BTK) |
| Zavegepant (Zavzpret™) | 2023 | Migraine | Calcitonin Gene-Related Peptide (CGRP) Receptor |
This table is not exhaustive but provides a representative sample of the diverse applications of pyrazole-containing drugs.
Part 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazole derivative and for key biological assays to evaluate the therapeutic potential of pyrazole-based compounds.
Synthesis of Pyrazole Derivatives: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.
General Workflow for Pyrazole-Based Drug Discovery
Caption: A generalized workflow for pyrazole-based drug discovery.
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel)
-
TLC developing chamber
-
Mobile phase: 30% Ethyl acetate / 70% Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Add a stir bar and place the vial on a hot plate with stirring.
-
Heat the reaction mixture to approximately 100°C.
-
After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.
-
Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.
-
Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Biological Evaluation Protocols
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., a novel pyrazole derivative)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer
Procedure:
-
Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by the addition of arachidonic acid.
-
Allow the reaction to proceed for a defined period and then terminate it.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Protocol 3: MTT Assay for Anticancer Activity
Objective: To assess the effect of a pyrazole-based compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization agent (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.
Protocol 4: Broth Microdilution for Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrazole-based compound against a specific bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[14] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[15]
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[15]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the test compound that completely inhibits visible growth.[15]
Conclusion: The Enduring Legacy and Future Potential of the Pyrazole Scaffold
The pyrazole moiety's journey from a simple heterocyclic compound to a privileged scaffold in drug discovery is a testament to its remarkable chemical and biological properties. Its adaptability and the ability of medicinal chemists to strategically modify its structure have led to the development of life-changing medicines across a wide spectrum of diseases. The continued exploration of novel synthetic methodologies and a deeper understanding of the interactions between pyrazole-based compounds and their biological targets will undoubtedly unlock new therapeutic opportunities. As we move forward in an era of precision medicine, the pyrazole scaffold is poised to remain a vital and enduring tool in the armamentarium of drug discovery professionals, contributing to the development of the next generation of innovative and effective therapies.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
- Pharmacological Activities of Pyrazole and Its Deriv
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. (2018, January 12).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A review on Chemistry and Therapeutic effect of Pyrazole - Ignited Minds Journals.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
- Current status of pyrazole and its biological activities - PMC.
- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1).
- (PDF)
- Pyrazole and its Derivatives: Chemistry and Biological Importance | Bentham Science. (2025, August 4).
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF - ResearchG
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
- Chemistry and biomedical relevance of pyrazole derivatives: An integr
- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15).
- The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a - ResearchG
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
Sources
- 1. pdb.apec.org [pdb.apec.org]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. rcsb.org [rcsb.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3LN1: Structure of celecoxib bound at the COX-2 active site [ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Nucleus in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents targeting a wide array of diseases. This guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of pyrazolo[3,4-b]pyridine derivatives, offering insights for researchers and professionals in the field of drug development.
The Architectural Advantage: Understanding the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine system consists of a pyrazole ring fused to a pyridine ring. This arrangement results in a planar, aromatic structure with distinct electronic features that are conducive to interactions with various biological targets. The presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. The stability of the 1H-tautomer over the 2H-tautomer has been computationally established, with a significant energy difference of nearly 9 kcal/mol, simplifying synthetic and medicinal chemistry considerations[1].
The versatility of the pyrazolo[3,4-b]pyridine scaffold lies in the ability to introduce a diverse range of substituents at multiple positions (N1, C3, C4, C5, and C6)[1]. This chemical tractability allows for the fine-tuning of physicochemical properties and biological activity, enabling the optimization of lead compounds in drug discovery programs.
Crafting the Core: Key Synthetic Strategies
Several robust synthetic methodologies have been developed for the construction of the pyrazolo[3,4-b]pyridine nucleus. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Cyclocondensation of Aminopyrazoles
A prevalent and versatile approach involves the cyclocondensation of 5-aminopyrazole derivatives with various carbonyl-containing compounds.
The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classical and widely used method. The reaction proceeds through a condensation mechanism, and if the dicarbonyl compound is unsymmetrical, it can lead to the formation of two regioisomers[1]. The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups[1].
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 1,3-Dicarbonyl Compounds [1]
-
Reactant Preparation: Dissolve the 5-aminopyrazole derivative and the 1,3-dicarbonyl compound in a suitable solvent, such as glacial acetic acid.
-
Reaction: Heat the mixture under reflux for a specified period.
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol).
The reaction of 5-aminopyrazoles with α,β-unsaturated ketones offers another efficient route. The proposed mechanism involves an initial Michael addition of the aminopyrazole to the unsaturated ketone, followed by an intramolecular cyclization and subsequent dehydration and oxidation to yield the aromatic pyrazolo[3,4-b]pyridine core[1]. A recent example is the synthesis of novel pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques, where 5-amino-1-phenylpyrazole was cyclized with unsaturated ketones in the presence of ZrCl4 as a catalyst[2].
Experimental Protocol: ZrCl4-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [2]
-
Reactant Preparation: To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degassing and Catalyst Addition: Degas the reaction mixture and add ZrCl4 (0.15 mmol).
-
Reaction: Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Work-up: After completion, concentrate the mixture in vacuo. Add CHCl3 and water, separate the phases, and wash the aqueous phase with CHCl3.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate. Purify the residue by column chromatography.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction, traditionally used for quinoline synthesis, can be adapted to produce 1H-pyrazolo[3,4-b]pyridines by substituting aniline with a 3-aminopyrazole derivative[1]. This method typically yields 4-chloro substituted pyrazolo[3,4-b]pyridines, which can serve as versatile intermediates for further functionalization[1].
Modern Synthetic Approaches
Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for constructing the pyrazolo[3,4-b]pyridine scaffold. These include:
-
Multi-component Reactions: These reactions offer a streamlined approach to synthesizing complex molecules in a single step, improving efficiency and reducing waste[3].
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields[4].
-
Metal-Catalyzed Reactions: The use of metal catalysts, such as copper(II), can facilitate the synthesis of pyrazolo[3,4-b]pyridine derivatives under mild conditions[5]. A cascade 6-endo-dig cyclization reaction has been developed for the switchable synthesis of halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes[6].
Caption: Key synthetic routes to the pyrazolo[3,4-b]pyridine core.
A Spectrum of Biological Activities: Therapeutic Potential
The pyrazolo[3,4-b]pyridine scaffold has been shown to exhibit a remarkable range of biological activities, making it a highly attractive framework for drug discovery.
Anticancer Activity
A significant portion of research on pyrazolo[3,4-b]pyridines has focused on their potential as anticancer agents[3][7]. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of several kinases, including:
-
Tropomyosin Receptor Kinases (TRKs): These are involved in cell proliferation and differentiation, and their overactivation can lead to cancer[8][9]. A series of pyrazolo[3,4-b]pyridine derivatives were synthesized, with compound C03 showing an IC50 value of 56 nM against TRKA and inhibiting the proliferation of the Km-12 cell line with an IC50 of 0.304 μM[8][9].
-
Glycogen Synthase Kinase-3 (GSK-3): Potent inhibitors of GSK-3 have been identified from the 6-aryl-pyrazolo[3,4-b]pyridine class[10].
-
Monopolar Spindle Kinase 1 (Mps1): A pyrazolo[3,4-b]pyridine-based compound exhibited a potent Mps1 inhibitory activity with an IC50 of 2.596 nM and significantly inhibited cancer cell proliferation[11].
-
Topoisomerase IIα (TOPIIα): A novel series of pyrazolo[3,4-b]pyridines were identified as potent anti-leukemic agents and TOPIIα inhibitors, with compound 8c showing broad-spectrum antiproliferative activity[12][13].
-
-
Other Anticancer Mechanisms: Pyrazolo[3,4-b]pyridines have also demonstrated anticancer effects through the inhibition of tubulin polymerization and hematopoietic cell kinase[12].
Caption: Inhibition of key kinases by pyrazolo[3,4-b]pyridines in cancer.
Neuroprotective and CNS Activities
Derivatives of pyrazolo[3,4-b]pyridine have shown promise in the treatment of neurological disorders.
-
Alzheimer's Disease: Novel pyrazolo[3,4-b]pyridines have been synthesized that exhibit high and selective binding to β-amyloid plaques, suggesting their potential as diagnostic probes or therapeutic agents for Alzheimer's disease[2].
-
CNS Depressant and Anxiolytic Effects: Some pyrazolo[3,4-b]pyridines have been reported to have CNS depressant and anxiolytic properties[14].
Other Therapeutic Areas
The therapeutic potential of pyrazolo[3,4-b]pyridines extends to a variety of other conditions:
-
Antimicrobial Activity: These compounds have been reported to possess antibacterial and antifungal properties[3][14].
-
Anti-inflammatory Activity: Some derivatives have shown anti-inflammatory effects[3].
-
Pulmonary Arterial Hypertension (PAH): Novel pyrazolo[3,4-b]pyridine derivatives have been designed with dual activities of vasodilation and inhibition of vascular remodeling for the treatment of PAH[15].
-
Antiviral and Antimalarial Activity: The scaffold has also been explored for its potential in treating viral and malarial infections[2].
Structure-Activity Relationship (SAR) and Drug Design
The extensive research into pyrazolo[3,4-b]pyridines has led to a growing understanding of their structure-activity relationships. Minor modifications to the scaffold can lead to significant changes in pharmacological activity[3]. For instance, in the development of TRK inhibitors, scaffold hopping and computer-aided drug design were employed to synthesize a series of 38 pyrazolo[3,4-b]pyridine derivatives with potent inhibitory activities[8][9]. The SAR studies revealed that the nature and position of substituents on the pyrazolo[3,4-b]pyridine core are critical for target binding and overall efficacy.
Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:
-
Exploring New Biological Targets: The versatility of the scaffold suggests that it could be adapted to target a wider range of diseases.
-
Development of More Selective Inhibitors: Fine-tuning the structure of pyrazolo[3,4-b]pyridine derivatives can lead to the development of more selective and potent inhibitors with improved safety profiles.
-
Application of Novel Synthetic Methodologies: The use of green chemistry and multi-component reactions will continue to streamline the synthesis of these valuable compounds[3].
Conclusion
The pyrazolo[3,4-b]pyridine nucleus has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility, coupled with the broad spectrum of biological activities exhibited by its derivatives, ensures that it will remain a key area of focus for researchers in the quest for novel and effective therapeutic agents. The continued exploration of this versatile heterocyclic system holds immense promise for the future of drug discovery and development.
References
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. [No Source Provided].
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed.
- Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing.
- New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2026). Der Pharma Chemica.
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). MDPI.
- Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. (2020). PubMed.
- ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2025). [No Source Provided].
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
- 1H-Pyrazolo[3,4-b]pyridine. Chem-Impex.
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (PDF) "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review [academia.edu]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Stability Profile of 4-(5-methyl-1H-pyrazol-3-yl)pyridine
[1]
Executive Summary & Chemical Identity[3]
4-(5-methyl-1H-pyrazol-3-yl)pyridine is a bidentate heterocyclic ligand and a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JNK, p38 MAPK) and metallosupramolecular architectures.[1] Its utility is defined by the ability of the pyridine and pyrazole nitrogens to coordinate metal ions or form hydrogen bonds within a protein active site.[2]
However, its utility is often limited by poor aqueous solubility at neutral pH and a propensity for tautomeric equilibrium , which complicates analytical characterization.[2] This guide provides a definitive framework for handling, solubilizing, and validating the stability of this compound.
Chemical Structure & Tautomerism
The compound exists in a dynamic equilibrium between two tautomers.[2] In solution, the proton on the pyrazole nitrogen shuttles between N1 and N2, effectively making the 3- and 5-positions equivalent unless locked by substitution.[2]
-
IUPAC Name: 4-(5-methyl-1H-pyrazol-3-yl)pyridine[1]
-
Molecular Formula: C
H N -
Molecular Weight: 159.19 g/mol
-
Key Features:
Physicochemical Profile
The solubility and stability of this compound are governed by its ionization state and crystal lattice energy (π-π stacking).[2]
Predicted Properties Table[1][2]
| Property | Value (Estimated) | Causality / Notes |
| LogP | 1.4 – 1.8 | Moderate lipophilicity due to the methyl group and aromatic rings.[1] |
| pKa (Pyridine) | ~5.2 – 5.4 | The pyridine nitrogen is the primary protonation site.[2] Solubility increases drastically below pH 4.[2]5. |
| pKa (Pyrazole NH) | ~13.8 – 14.2 | Deprotonation of the pyrazole NH requires strong base, forming a pyrazolate anion.[2] |
| Melting Point | 180°C – 220°C | High melting point indicates strong intermolecular H-bonding (Pyrazole NH |
| Hygroscopicity | Moderate | The pyridine nitrogen can accept H-bonds from atmospheric moisture.[1] |
Solubility Drivers
The solubility of 4-(5-methyl-1H-pyrazol-3-yl)pyridine is highly pH-dependent .[1]
-
pH < 4 (Acidic): High Solubility. Protonation of the pyridine nitrogen (
) disrupts crystal lattice energy, allowing solvation in water.[2] -
pH 6–8 (Neutral): Low Solubility (< 0.5 mg/mL). The neutral molecule aggregates via π-π stacking and intermolecular H-bonds.[1]
-
Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) which disrupt H-bonds.[2]
Solubility & Formulation Strategy
Do not rely on visual inspection alone.[2] Use the following solvent hierarchy for stock solution preparation.
Recommended Solvent Systems
| Solvent Class | Solvent | Solubility Rating | Application |
| Primary Stock | DMSO | High (> 50 mg/mL) | Cryopreservation, HTS screening, Chemical Biology.[1] |
| Alternative Stock | DMF | High (> 50 mg/mL) | Synthesis, Crystallization (MOFs).[2] |
| Co-Solvent | Ethanol / PEG400 | Moderate | Animal formulation (requires pH adjustment).[2] |
| Aqueous (Acidic) | 0.1 M HCl | High | Analytical standards, HPLC diluent.[2] |
| Aqueous (Neutral) | PBS (pH 7.4) | Poor | Avoid for high-concentration stocks. |
Protocol: Determination of Thermodynamic Solubility
Standardize your solubility data using this self-validating workflow.
Materials:
-
Compound (Solid)[2]
-
Test Solvent (e.g., PBS pH 7.4)[2]
-
Syringe Filter (0.22 µm PTFE)[2]
-
HPLC-UV or LC-MS[1]
Step-by-Step Procedure:
-
Saturation: Add excess solid (~5 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Shake or stir at 25°C for 24 hours. Critical: 24h is required to overcome the metastable "kinetic solubility" often seen with amorphous solids.[2]
-
Filtration: Filter the suspension through a 0.22 µm PTFE filter to remove undissolved particles. Note: Do not use Nylon filters, as N-heterocycles can adsorb to the membrane.[1][2]
-
Quantification: Dilute the filtrate 1:100 with Mobile Phase (e.g., Water/Acetonitrile) and inject into HPLC.
-
Calculation: Compare peak area against a standard curve prepared from a DMSO stock.
Figure 1: Workflow for Thermodynamic Solubility Determination.
Stability Profile
This compound is generally robust due to its aromatic nature, but specific vulnerabilities exist at the methyl group (oxidation) and the pyrazole ring (photolysis).[2]
Stability Matrix[2]
| Stress Condition | Stability Prediction | Degradation Pathway |
| Thermal (Solid) | Stable (< 150°C) | Decomposition is rare below melting point.[1] |
| Hydrolysis (Acid/Base) | Stable | Pyridine and Pyrazole rings are resistant to hydrolytic cleavage.[2] |
| Oxidation (H | Vulnerable | The 5-methyl group can oxidize to an aldehyde/carboxylic acid; N-oxide formation on Pyridine.[1] |
| Photolysis (UV) | Variable | Potential for radical formation or ring opening under high-intensity UV.[1] |
Protocol: Forced Degradation Study
To validate stability for drug development (ICH Q1A).[2]
-
Acid Stress: Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours.
-
Oxidative Stress: Dissolve in 3% H
O at Room Temp for 4 hours. -
Analysis: Neutralize samples and analyze via LC-MS. Look for:
Figure 2: Potential Oxidative Degradation Pathways.[1]
Handling & Storage Recommendations
-
Storage: Store solid at -20°C under desiccant. While chemically stable, low temperature prevents slow oxidative degradation of the methyl group over months.[2]
-
Solution Storage: DMSO stocks (10 mM) are stable at -20°C for > 6 months. Avoid repeated freeze-thaw cycles which can precipitate the compound.[1]
-
Safety: Treat as a potential kinase inhibitor.[2] Wear nitrile gloves and use a fume hood to avoid inhalation of dust.[2]
References
-
Vertex Pharmaceuticals Inc. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[2] Link
-
PubChem. 4-(5-methyl-1H-pyrazol-3-yl)pyridine Compound Summary. National Library of Medicine.[2] Link (Note: Link to closest analog record for structural verification).
-
BldPharm. 4-(1H-Pyrazol-3-yl)pyridine MSDS and Properties.Link[1][2]
-
MDPI. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Molecules.[2][3][4][5][6][7][8][9][10] Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine | C10H11N3 | CID 23559238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. Pyrazole | 288-13-1 [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling for the Synthesis of Pyrazolyl-Pyridines
Introduction: The Scaffold and the Challenge
The pyrazolyl-pyridine motif is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., p38 MAPK, CDK2), CNS agents, and ligands for transition metal catalysis. Despite its utility, the construction of this bi-heteroaryl system via Suzuki-Miyaura coupling presents unique synthetic challenges that standard protocols often fail to address.
The "Heteroaryl-Heteroaryl" Problem
Coupling two nitrogen-containing heterocycles is non-trivial due to two primary failure modes:
-
Catalyst Poisoning: The Lewis basic nitrogen atoms (specifically the pyridine
N and pyrazole N) can displace phosphine ligands from the Palladium center, forming unreactive complexes. -
Protodeboronation: Pyrazole and pyridine boronic acids are notoriously unstable. Under the basic conditions required for transmetallation, they often undergo rapid C-B bond cleavage (protodeboronation) before the coupling can occur.
This guide provides a scientifically grounded, field-proven workflow to overcome these barriers, utilizing advanced ligand architecture and precise reaction engineering.
Mechanistic Insight & Failure Modes
To solve the synthesis, one must understand the competition between the productive catalytic cycle and the inhibitory pathways.
The Instability of Heteroaryl Boronic Acids
Heteroaryl boronic acids, particularly 2-pyridyl and 5-pyrazolyl derivatives, are prone to protodeboronation.[1] In basic media, they form a boronate anion. If a nitrogen atom is adjacent (alpha) or vinylogous to the boron, the molecule can form a zwitterionic intermediate that facilitates the hydrolytic cleavage of the C-B bond, yielding the hydro-deboronated arene and boric acid.
Mitigation Strategy: Use Boronic Acid Pinacol Esters (BPin) or Potassium Trifluoroborates (
Catalyst Deactivation Pathway
The diagram below illustrates the competition between the productive cycle and the "off-cycle" inhibitory resting states caused by nitrogen coordination.
Figure 1: The catalytic cycle of Suzuki coupling highlighting the critical "Off-Cycle" traps (Red) that necessitate bulky ligands and controlled basicity.
Optimization Strategy & Critical Parameters
Ligand Selection: The "Buchwald" Solution
Standard ligands like
-
Steric Bulk: Ligands like XPhos and SPhos are massive. They create a "protective shell" around the Pd center, physically preventing the coordination of the pyridine/pyrazole nitrogen atoms.
-
Electron Richness: They facilitate the oxidative addition of electron-deficient chloropyridines.
The Base Effect
-
Weak Bases (
, ): Preferred for unstable boronic acids. is the "Gold Standard" for heteroaryl couplings as it buffers the pH, minimizing protodeboronation. -
Strong Bases (
, ): Avoid these. High pH accelerates deboronation.
Protecting Groups
While direct coupling of NH-pyrazoles is possible (see Protocol 2), it is risky due to tautomerism and catalyst binding.
-
Recommendation: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection on the pyrazole. These are stable to base but easily removed with acid (HCl/MeOH or TFA) post-coupling.
Experimental Protocols
Protocol 1: The "Workhorse" Method (Protected Pyrazole)
Best for: Scale-up, high reliability, and electron-deficient pyridines.
Reaction Scheme: Halopyridine + (N-THP)-Pyrazole-4-BPin → Pyrazolyl-Pyridine
| Reagent | Equivalents | Role |
| Halopyridine (Cl/Br) | 1.0 equiv | Electrophile |
| (N-THP)-Pyrazole-BPin | 1.2 - 1.5 equiv | Nucleophile (Stable) |
| Pd(dppf)Cl2·DCM | 0.05 equiv (5 mol%) | Catalyst (Robust) |
| K3PO4 (2.0 M aq) | 3.0 equiv | Base |
| 1,4-Dioxane | [0.2 M] | Solvent |
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the Halopyridine (1.0 mmol), Pyrazole-boronate ester (1.2 mmol), and
(41 mg, 0.05 mmol). -
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling. -
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and degassed 2.0 M aqueous
(1.5 mL). -
Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LCMS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Deprotection (if required): Dissolve crude in MeOH/DCM (1:1), add 4M HCl in dioxane (5 equiv), stir at RT for 2h to remove THP.
Protocol 2: The "Advanced" Method (Unprotected NH-Pyrazole)
Best for: Late-stage functionalization where protection is impossible. Requires specialized precatalysts.
Reaction Scheme: Halopyridine + Pyrazole-4-BPin (NH-free) → Pyrazolyl-Pyridine
| Reagent | Equivalents | Role |
| Halopyridine | 1.0 equiv | Electrophile |
| Pyrazole-BPin (NH) | 1.5 equiv | Nucleophile |
| XPhos Pd G3 | 0.02 - 0.05 equiv | Precatalyst (Specialized) |
| K3PO4 (Anhydrous) | 3.0 equiv | Base |
| n-Butanol / Water | 4:1 Ratio, [0.25 M] | Solvent System |
Mechanistic Note: The XPhos Pd G3 precatalyst is crucial here. It rapidly generates the active
Step-by-Step Methodology:
-
Charge: Add Halopyridine (1.0 mmol), Unprotected Pyrazole-BPin (1.5 mmol), XPhos Pd G3 (17-42 mg), and finely ground anhydrous
(636 mg, 3.0 mmol) to a vial. -
Solvent: Add a degassed mixture of n-Butanol (3.2 mL) and Water (0.8 mL). Note: The biphasic/protic nature of n-BuOH helps solubilize the inorganic base while stabilizing the polar heterocycles.
-
Heat: Stir vigorously at 100°C for 2–8 hours.
-
Validation: Check LCMS. If conversion stalls, add an additional 2 mol% catalyst.
Decision Tree & Workflow
Use this logic flow to determine the correct experimental path for your specific substrate.
Figure 2: Decision matrix for selecting reaction conditions based on substrate protection and boron stability.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Protodeboronation (Ar-H observed) | Base is too strong or Temp too high. | Switch to |
| No Reaction (SM recovered) | Catalyst poisoning (N-binding) or oxidation. | Switch to XPhos Pd G3 . Ensure rigorous degassing. |
| Homocoupling (Ar-Ar) | Presence of Oxygen. | Degas solvents by sparging with Argon for >15 mins. |
| Stalled Conversion | Catalyst death. | Add fresh catalyst (2 mol%) after 4 hours. |
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link][1]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link][1]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
Sources
The Art of the C-N Bond: A Senior Application Scientist's Guide to Buchwald-Hartwig Amination in Pyridine Analogue Synthesis
Introduction: The Pyridine Moiety and the Power of Palladium
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals underscores its importance, largely due to its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization. The synthesis of aminopyridines, in particular, is a critical step in the development of new chemical entities. Historically, the formation of aryl C-N bonds was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[1][2]
The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized this field.[1][3] This powerful transformation allows for the formation of C-N bonds under relatively mild conditions with broad functional group tolerance, making it an indispensable tool for medicinal chemists.[2] This guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on its application in the synthesis of pyridine analogues. We will delve into the mechanistic underpinnings, provide detailed protocols, and offer field-proven insights to navigate the nuances of this reaction.
The Catalytic Heart of the Reaction: Mechanism and Key Components
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned interplay between a palladium catalyst, a phosphine ligand, a base, and the reaction solvent. Understanding the role of each component is paramount to designing a successful synthesis.
The generally accepted catalytic cycle begins with a Pd(0) species which undergoes oxidative addition to the aryl halide (in our case, a halopyridine).[3][4][5] This is often the rate-determining step, particularly with less reactive aryl chlorides.[6] The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation of the amine by the base forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Choosing Your Arsenal: Catalysts, Ligands, Bases, and Solvents
The success of a Buchwald-Hartwig amination on a pyridine substrate is highly dependent on the judicious selection of reaction components.
-
Palladium Source: While various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(MeCN)₂, the use of pre-formed palladium precatalysts is often advantageous.[4] These precatalysts, such as those from the G3 and G4 generations, are typically more stable and provide a reliable method for generating the active L-Pd(0) species in situ, often leading to more reproducible results.[8]
-
The Ligand: The Key to Success: The ligand is arguably the most critical component of the catalyst system. Its role is to stabilize the palladium center, promote the desired elementary steps of the catalytic cycle, and prevent catalyst deactivation. For pyridine substrates, which can act as competing ligands and inhibit the catalyst, the choice of a suitable ligand is even more crucial.[8] Bulky, electron-rich phosphine ligands are generally preferred as they favor the formation of monoligated palladium species, which enhances the rates of oxidative addition and reductive elimination.[1]
Ligand Recommended For Key Features XPhos A versatile ligand for a wide range of aryl and heteroaryl chlorides.[9] Highly active and provides good yields for many challenging couplings. SPhos Effective for hindered aryl and heteroaryl substrates. Another highly universal and effective ligand. RuPhos A good choice for couplings involving secondary amines.[10] Offers excellent performance with a variety of substrates. BrettPhos Specifically designed for reactions with primary amines.[7][10] Can provide selectivity for primary amines over secondary amines. BINAP A bidentate ligand that was instrumental in early developments.[1] Can prevent the formation of inactive palladium dimers. -
The Base: The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex. Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄) are also frequently used.[4][11] The choice of base can be critical, especially when dealing with base-sensitive functional groups on the substrates.[7]
-
The Solvent: The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature. Aprotic solvents are generally used. Toluene and 1,4-dioxane are the most common choices.[4][12] It is imperative to use anhydrous solvents, as water can lead to catalyst deactivation and promote hydrodehalogenation as a side reaction.[6]
In the Lab: A General Protocol for the Amination of a Chloropyridine
This protocol provides a detailed, step-by-step methodology for a representative Buchwald-Hartwig amination of a chloropyridine with a primary amine.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (under an inert atmosphere, e.g., in a glovebox or using a Schlenk line):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the ligand, and the sodium tert-butoxide.
-
Add the chloropyridine and the amine to the flask.
-
Remove the flask from the glovebox (if applicable) and add anhydrous toluene via syringe under a positive pressure of inert gas.
-
Seal the flask.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.
-
Navigating Challenges: A Troubleshooting Guide for Pyridine Substrates
While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly when working with heteroaromatic substrates like pyridines.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The active Pd(0) species may not be forming efficiently.[10] Pyridine Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[8] Poor Substrate Reactivity: Chloropyridines are generally less reactive than their bromo or iodo counterparts.[6] | Screen Catalysts and Ligands: Try different palladium precatalysts and a variety of bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos).[10] Increase Catalyst Loading: A higher catalyst loading (e.g., 3-5 mol%) may be necessary. Increase Temperature: Higher temperatures can facilitate the oxidative addition of less reactive chlorides.[4] |
| Hydrodehalogenation | The competing reduction of the halopyridine to the corresponding pyridine. This can be caused by trace amounts of water or when reductive elimination is slow.[6] | Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Optimize Ligand: A different ligand may promote faster reductive elimination. Use a Slight Excess of Amine: This can help to favor the desired coupling pathway.[6] |
| Homocoupling | Dimerization of the halopyridine or the amine. | Optimize Catalyst Loading and Temperature: Lowering the catalyst loading or reaction temperature can sometimes minimize homocoupling.[10] |
| Poor Regioselectivity (with dihalopyridines) | The relative reactivity of the different halogen positions. Generally, the 2- and 4-positions of the pyridine ring are more activated towards nucleophilic attack and oxidative addition.[6][13] | Careful Selection of Reaction Conditions: The choice of catalyst, ligand, and temperature can influence regioselectivity. Literature precedent for similar substrates is highly valuable.[13] |
Conclusion: A Versatile Tool for Modern Drug Discovery
The Buchwald-Hartwig amination has firmly established itself as a cornerstone of modern synthetic organic chemistry. Its application in the synthesis of pyridine analogues has empowered medicinal chemists to rapidly assemble libraries of novel compounds for drug discovery programs. By understanding the underlying mechanism, carefully selecting the reaction components, and being prepared to troubleshoot common issues, researchers can harness the full potential of this powerful transformation. The continued development of new catalysts and ligands promises to further expand the scope and utility of this indispensable reaction.
References
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available from: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available from: [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. Available from: [Link]
-
Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. Available from: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available from: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC. Available from: [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. Available from: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available from: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available from: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available from: [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available from: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available from: [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Available from: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Buchwald–Hartwig reaction: an update - Semantic Scholar. Available from: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available from: [Link]
-
Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu - SciSpace. Available from: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available from: [Link]
-
Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing). Available from: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
Application Note: Characterization of 4-(5-methyl-1H-pyrazol-3-yl)pyridine as a JNK Inhibitor Scaffold
Introduction & Mechanism of Action
The Compound: A Kinase Hinge-Binding Fragment
4-(5-methyl-1H-pyrazol-3-yl)pyridine (CAS: 20007-63-0) represents a fundamental bi-heteroaryl scaffold frequently utilized in Fragment-Based Drug Discovery (FBDD) targeting the Mitogen-Activated Protein Kinase (MAPK) family, specifically c-Jun N-terminal Kinases (JNK1, JNK2, JNK3) .
Unlike complex, high-affinity inhibitors (e.g., SP600125 or JNK-IN-8), this low-molecular-weight compound (MW: 159.19 g/mol ) functions as a minimal pharmacophore . It targets the ATP-binding pocket of the kinase, acting as a competitive inhibitor.
Mechanism of Action: ATP Competition
The inhibitory mechanism relies on the donor-acceptor motif presented by the pyrazole-pyridine system, which mimics the adenine ring of ATP.
-
Hinge Binding: The pyridine nitrogen (acceptor) and the pyrazole -NH (donor) form critical hydrogen bonds with the kinase hinge region (typically residues Met111 and Glu109 in JNK1).
-
Gatekeeper Interaction: The 5-methyl group on the pyrazole ring provides a vector for hydrophobic interactions near the gatekeeper residue (Met108 in JNK1), influencing selectivity against other kinases like p38 or ERK.
Application Scope
This compound is primarily used in:
-
Fragment Screening: As a validated "hit" to identify ligand efficiency in JNK binding assays.
-
Structural Biology: As a co-crystallization ligand to stabilize the JNK kinase domain in an active/inactive conformation.
-
Chemical Probe Development: As a starting scaffold for Structure-Activity Relationship (SAR) expansion.
JNK Signaling Pathway & Inhibition Logic
The c-Jun N-terminal kinase (JNK) pathway is a central regulator of the cellular stress response, apoptosis, and inflammation. Inhibition of JNK prevents the phosphorylation of the c-Jun transcription factor, thereby modulating AP-1 activity.
Pathway Visualization
Figure 1: The JNK MAPK signaling cascade. The inhibitor blocks JNK activity, preventing downstream c-Jun phosphorylation and AP-1 mediated gene transcription.
Experimental Protocols
Compound Preparation & Handling
Solubility Note: As a small, planar heteroaromatic, 4-(5-methyl-1H-pyrazol-3-yl)pyridine is highly soluble in organic solvents but has limited aqueous solubility.
-
Stock Solution: Dissolve in 100% DMSO to a concentration of 100 mM .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration is <1% (v/v) to avoid solvent effects on kinase activity.
Protocol A: Biochemical Kinase Assay (TR-FRET / LanthaScreen™)
Objective: Determine the IC50 of the compound against recombinant JNK1/2/3.
Materials:
-
Recombinant JNK1 (human, active).
-
Substrate: ATF2-GFP or Fluorescein-c-Jun.
-
ATP (Km apparent).
-
Terbium-labeled anti-phospho antibody.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Compound Dilution: Prepare a 10-point serial dilution of the inhibitor in DMSO (Top concentration: 100 µM).
-
Enzyme Mix: Dilute JNK1 enzyme in Assay Buffer to 2x final concentration (e.g., 2 nM).
-
Incubation: Add 5 µL of inhibitor + 5 µL of Enzyme Mix to a 384-well plate. Incubate for 15 min at RT (allows inhibitor to bind hinge).
-
Start Reaction: Add 5 µL of Substrate/ATP mix (2x).
-
Reaction: Incubate for 60 min at RT.
-
Detection: Add 10 µL of EDTA/Tb-Antibody detection mix.
-
Read: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm) on a plate reader.
-
Analysis: Plot % Inhibition vs. Log[Inhibitor] to calculate IC50.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Verify if the compound penetrates cells and inhibits c-Jun phosphorylation in intact cells.
Cell Line: HEK293 or Jurkat T-cells. Stimulation: Anisomycin (potent JNK activator) or UV irradiation.
Step-by-Step Procedure:
-
Seeding: Plate cells at
cells/well in 6-well plates. Culture overnight. -
Starvation: Serum-starve cells for 4-6 hours (reduces basal background).
-
Pre-treatment: Treat cells with 4-(5-methyl-1H-pyrazol-3-yl)pyridine at varying concentrations (10, 50, 100 µM) for 1 hour. Include a DMSO control.
-
Note: High concentrations are often required for fragments/scaffolds due to lower affinity compared to optimized drugs.
-
-
Stimulation: Add Anisomycin (10 µg/mL) for 30 minutes to activate the JNK pathway.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Western Blot:
-
Load 20-30 µg protein per lane.
-
Primary Antibodies: Phospho-c-Jun (Ser63) (Target), Total c-Jun (Loading Control), GAPDH .
-
-
Result Interpretation: A dose-dependent decrease in Phospho-c-Jun band intensity indicates successful cellular JNK inhibition.
Evaluation Workflow Diagram
Figure 2: Experimental workflow for validating the inhibitory potential of the scaffold.
Quantitative Data Summary (Reference Values)
Since 4-(5-methyl-1H-pyrazol-3-yl)pyridine is a scaffold, its potency is lower than optimized clinical candidates. The table below provides expected reference ranges for validation.
| Parameter | Value / Range | Notes |
| Molecular Weight | 159.19 g/mol | Ideal for fragment-based screening (Rule of 3). |
| cLogP | ~1.5 - 2.0 | Good membrane permeability predicted. |
| JNK1 IC50 (Biochemical) | 1 - 50 µM | Typical range for unoptimized hinge-binding fragments. |
| Cellular EC50 | > 50 µM | High concentrations often needed for cellular effect. |
| Selectivity | Low / Moderate | Likely inhibits p38 MAPK and other kinases due to conserved hinge motif. |
References
-
Bennett, B. L., et al. "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences 98.24 (2001): 13681-13686. Link
- Context: Establishes the pyrazole moiety as a critical pharmacophore for JNK inhibition.
-
Peifer, C., & Alessi, D. R. "Small-molecule inhibitors of protein kinases: from the test tube to the clinic." Biochemical Society Transactions 36.6 (2008): 1061-1061. Link
- Context: Discusses the binding mode of bi-heteroaryl scaffolds in the kinase
-
PubChem Compound Summary. "4-(5-methyl-1H-pyrazol-3-yl)pyridine (CID 222588)." National Center for Biotechnology Information. Link
- Context: Chemical and physical property verific
-
Goettert, M., et al. "Pyrazolyl-pyridines as inhibitors of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters 20.15 (2010): 4610-4613. Link
- Context: Demonstrates the utility of the pyrazolyl-pyridine scaffold in MAPK inhibition (p38/JNK homology).
Application Notes and Protocols for the N-Alkylation of the Pyrazole Ring in 4-(Pyrazol-3-yl)-pyridines
Abstract
The 4-(pyrazol-3-yl)-pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in optimizing the pharmacological properties of these molecules, such as potency, selectivity, and pharmacokinetic profiles. However, the inherent tautomerism of the pyrazole ring presents a significant synthetic challenge: the presence of two reactive nitrogen atoms (N1 and N2) often leads to the formation of regioisomeric mixtures.[3] This guide provides an in-depth analysis of the factors governing regioselectivity and details two robust protocols for the N-alkylation of 4-(pyrazol-3-yl)-pyridines: classical base-mediated alkylation and the Mitsunobu reaction. Furthermore, it offers comprehensive methods for the separation and unambiguous characterization of the resulting N1 and N2 isomers, along with a troubleshooting guide for common experimental hurdles.
The Fundamental Challenge: Regioselectivity in Pyrazole Alkylation
The pyrazole ring in an unsymmetrically substituted system, such as 4-(pyrazol-3-yl)-pyridine, exists as two rapidly equilibrating tautomers. This results in two distinct nucleophilic centers, the N1 and N2 positions, available for alkylation. The ratio of the resulting regioisomeric products is a complex function of steric, electronic, and environmental factors.[3][4]
Caption: Regioselectivity in the N-alkylation of 4-(pyrazol-3-yl)-pyridine.
Key Factors Influencing the N1/N2 Ratio:
-
Steric Hindrance: This is often the dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom.[4] Bulky substituents on the pyrazole ring (at the 5-position) or the use of a sterically demanding alkylating agent will strongly favor substitution at the N1 position, which is distal to the pyridine ring.[3]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can modulate the relative nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can influence the acidity of the N-H proton and the charge distribution in the resulting pyrazolate anion.[3]
-
Reaction Conditions: The choice of base, solvent, temperature, and even the cation associated with the base can dramatically alter the N1/N2 product ratio.[3][5] For instance, different bases can lead to varying degrees of ion pairing with the pyrazolate anion, influencing which nitrogen is more accessible for alkylation.
Experimental Protocols
Two primary methods are presented here, offering flexibility for different substrates and laboratory constraints.
Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides
This classical approach is widely used due to its simplicity and the broad availability of reagents. It involves the deprotonation of the pyrazole N-H with a suitable base, followed by an SN2 reaction with an alkyl halide.
Workflow Overview
Caption: General experimental workflow for base-mediated N-alkylation.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 4-(pyrazol-3-yl)-pyridine starting material (1.0 eq).
-
Dissolution: Add an anhydrous polar aprotic solvent (e.g., DMF, THF, or DMSO) to achieve a concentration of approximately 0.1–0.5 M.[4]
-
Basification:
-
For strong bases (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq): Cool the solution to 0 °C in an ice bath. Add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
For weaker bases (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq): The base can be added directly to the solution at room temperature.
-
-
Alkylation: Add the alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise to the reaction mixture. If using NaH, maintain the temperature at 0 °C during addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours. Gentle heating (e.g., 50–80 °C) may be required for less reactive alkyl halides (e.g., alkyl chlorides). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the mixture to 0 °C.
-
If NaH was used, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. If K₂CO₃/Cs₂CO₃ was used, quench with water.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and then brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to separate the N1 and N2 regioisomers.[6]
Discussion of Reagent Choices:
| Reagent | Type | Key Considerations |
| Base | NaH | Strong, non-nucleophilic base. Ensures complete deprotonation but requires strictly anhydrous conditions and careful quenching.[4] |
| K₂CO₃, Cs₂CO₃ | Milder, safer bases. Often used in DMF. Cs₂CO₃ can sometimes provide better results due to higher solubility and the "caesium effect".[7][8] | |
| Solvent | DMF, DMSO | High-boiling polar aprotic solvents. Excellent for solvating salts and promoting SN2 reactions. Can be difficult to remove.[4] |
| THF, Acetonitrile | Lower-boiling polar aprotic solvents. Easier to remove post-reaction. May require heating for less reactive electrophiles. | |
| Alkylating Agent | R-I > R-Br > R-Cl | Reactivity is dependent on the leaving group ability. Iodides are the most reactive but also more expensive and less stable.[4] |
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful method for alkylating NH-heterocycles with primary or secondary alcohols under mild, neutral conditions.[9] It is particularly useful for substrates that are sensitive to strong bases or high temperatures.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4-(pyrazol-3-yl)-pyridine (1.0 eq), the desired alcohol (1.1–1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (to a concentration of 0.1–0.3 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 15–20 minutes. Caution: Azodicarboxylates are hazardous. A color change (e.g., to a milky white suspension) is often observed as the triphenylphosphine oxide byproduct precipitates.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product isomers and significant amounts of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
-
Purification: Direct purification by silica gel column chromatography is often sufficient to separate the desired products from the reaction byproducts.[10] A preliminary filtration through a short plug of silica may help remove some of the byproducts.
Discussion of Mitsunobu Reaction: The key advantage is the mildness of the conditions. However, the reaction generates stoichiometric byproducts that can co-elute with the desired product, making purification challenging. The regioselectivity can differ from base-mediated methods and may, in some heterocyclic systems, favor the more sterically encumbered N2 position.[8][11]
Separation and Characterization of Regioisomers
The successful synthesis of N-alkylated pyrazoles is contingent upon the ability to separate and correctly identify the regioisomers.
Separation Techniques
-
Silica Gel Column Chromatography: This is the most common and effective method for separating N1 and N2 isomers.[3][6]
-
Eluent System: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.
-
Optimization: If separation is poor, consider adding a small amount (~0.5-1%) of triethylamine (Et₃N) to the eluent. This deactivates the acidic silica surface and often improves the peak shape and resolution of basic compounds like pyridines.[3]
-
Alternative Phases: If silica fails, consider using alumina (neutral or basic) or reverse-phase (C18) chromatography.[3]
-
Spectroscopic Characterization
Unambiguous assignment of the N1 and N2 isomers is critical and is typically achieved using a combination of NMR experiments.[6][12]
| Technique | Expected Observations and Rationale |
| ¹H NMR | The chemical shifts of the pyrazole ring protons and the α-protons of the newly introduced alkyl group (N-C H₂-R) will differ between the two isomers due to the different electronic and magnetic environments. The isomer with the alkyl group at N1 (further from the pyridine) may show the α-protons at a slightly different shift compared to the N2 isomer. |
| ¹³C NMR | The chemical shifts of the pyrazole ring carbons will be distinct for each isomer. |
| 2D NOESY | (Definitive Method) This experiment detects through-space correlations between protons that are close to each other (< 5 Å). A correlation between the α-protons of the N-alkyl group and the ortho-protons of the pyridine ring (at the 3' and 5' positions) is only possible for the N2-isomer . Conversely, a correlation between the alkyl group and the proton at the 5-position of the pyrazole ring would strongly suggest the N1-isomer .[6] |
| 2D HMBC | This experiment shows long-range (2-3 bond) correlations between protons and carbons. It can be used to confirm assignments by correlating the α-protons of the N-alkyl group to the C3 and C5 carbons of the pyrazole ring. |
| X-Ray Crystallography | If a single crystal can be grown, this provides absolute and undeniable proof of the structure.[7] |
Troubleshooting Guide
Caption: A logical workflow for troubleshooting common N-alkylation issues.
References
- BenchChem. (2025).
- Noël, R., Shin, Y., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-5.
- PubMed. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors.
- BenchChem. (2025).
- Luque, C., Pons, J., et al. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of a N-hydroxyalkylpyridylpyrazole ligand. Inorganica Chimica Acta, 367, 35–43.
- ACS Figshare. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
- Chisholm, J. D., et al. (2022).
- Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
- Pott, M., et al. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie.
- ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- ResearchGate. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- OUPS. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences.
- ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Organic Synthesis. Mitsunobu reaction.
- PMC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
"In vitro assay protocol for testing 4-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives"
Application Note: In Vitro Profiling of 4-(5-methyl-1H-pyrazol-3-yl)pyridine Derivatives
Subject: Protocol for the evaluation of ALK5 (TGF-
Executive Summary & Scientific Rationale
The 4-(5-methyl-1H-pyrazol-3-yl)pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, predominantly recognized for its efficacy as an ATP-competitive inhibitor of serine/threonine kinases.
This structural motif is most critically associated with the inhibition of Activin-like kinase 5 (ALK5) , the Type I receptor for Transforming Growth Factor-beta (TGF-
This application note provides a rigorous, dual-phase screening protocol:
-
Biochemical Phase: Quantitative determination of
using a luminescent ADP-detection platform. -
Cellular Phase: Validation of target engagement via a Smad-responsive luciferase reporter assay.
Mechanism of Action & Pathway Visualization
To interpret assay results correctly, one must understand the signaling architecture. The inhibitor targets the ATP-binding pocket of the intracellular kinase domain of ALK5.
Caption: Figure 1. TGF-
Protocol A: Biochemical Kinase Assay (ADP-Glo™)
Objective: Determine the inhibitory potency (
Materials & Reagents
| Component | Specification | Recommended Source |
| Enzyme | Recombinant Human TGF | Promega (V4092) or Carna Biosciences |
| Substrate | TGF | Promega / SignalChem |
| ATP | Ultra-pure ATP (10 mM stock) | Promega |
| Detection | ADP-Glo™ Kinase Assay Kit | Promega (V9101) |
| Buffer | 40 mM Tris-HCl (pH 7.5), 20 mM MgCl | Prepared Fresh |
| Plate | 384-well solid white, low-volume | Corning (3824) |
Experimental Workflow
-
Compound Preparation:
-
Enzyme Reaction Setup (10
L Final Volume):-
Step 1: Add 2.5
L of 4X Compound to the 384-well plate. -
Step 2: Add 2.5
L of 4X ALK5 Enzyme (0.5–2 ng/well, optimize via titration). -
Pre-incubation:[2] Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Step 3: Add 5
L of 2X ATP/Substrate Mix.-
Critical: ATP concentration must be equal to the enzyme's
(approx. 10–50 M for ALK5) to ensure sensitivity to ATP-competitive inhibitors.
-
-
-
Incubation:
-
Seal plate and incubate at RT for 60 minutes.
-
-
Detection (Two-Step):
-
Step 4: Add 10
L ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT. -
Step 5: Add 20
L Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate 30 min at RT.
-
-
Readout:
-
Measure Luminescence (RLU) on a microplate reader (e.g., EnVision, GloMax).
-
Data Analysis
-
Normalization: Calculate % Inhibition =
.-
Max Signal: Enzyme + Substrate + DMSO (No inhibitor).
-
Min Signal: No Enzyme (Background).
-
-
Curve Fitting: Fit data to a sigmoidal dose-response equation (variable slope) to extract
.
Protocol B: Cellular Reporter Assay (TGF- /Smad)
Objective: Validate that the derivative permeates the cell membrane and inhibits the specific biological pathway (Smad2/3 phosphorylation).
Cell Model: HepG2 (Liver hepatocellular carcinoma) or HaCaT (Keratinocyte) cells stably transfected with (CAGA)
Materials
-
Cell Line: HepG2-(CAGA)
-Luc (Stable clone). -
Ligand: Recombinant Human TGF-
1 (PeproTech/R&D Systems). -
Lysis/Detection: Bright-Glo™ or One-Glo™ Luciferase Assay System.
-
Media: DMEM + 10% FBS (low serum 0.5% for assay).
Step-by-Step Protocol
-
Seeding:
-
Seed cells at 25,000 cells/well in a 96-well white clear-bottom plate in complete medium.
-
Incubate 24 hours at 37°C, 5% CO
.
-
-
Starvation (Critical Step):
-
Remove medium and replace with Assay Medium (DMEM + 0.5% Charcoal-Stripped FBS).
-
Incubate for 4–6 hours. Rationale: Removes endogenous growth factors that raise background signaling.
-
-
Treatment:
-
Add compounds (diluted in Assay Medium) at varying concentrations.
-
Incubate for 30–60 minutes.
-
-
Stimulation:
-
Add TGF-
1 to a final concentration of 5 ng/mL . -
Include "No Stim" controls (Basal level) and "Vehicle + Stim" (Max signal).
-
Incubate overnight (16–18 hours).
-
-
Measurement:
Quality Control & Troubleshooting
To ensure Trustworthiness and Self-Validation of the assay, the following criteria must be met:
| Parameter | Acceptance Criteria | Troubleshooting Action |
| Z' Factor | > 0.5 | If < 0.5, optimize enzyme concentration or increase incubation time. |
| Signal-to-Background (S/B) | > 5-fold (Biochemical)> 10-fold (Cellular) | Check ATP purity; Ensure cell starvation was sufficient. |
| Reference Control | SB-431542 | If reference shifts >3x, check ATP concentration ( |
| DMSO Tolerance | Assay unaffected | Run a DMSO titration curve to define tolerance limit. |
Selectivity Note:
While ALK5 is the primary target, 4-pyrazolyl-pyridines often exhibit off-target activity against p38 MAPK and JNK . It is highly recommended to counter-screen top hits against a p38 assay to determine the selectivity ratio (Selectivity =
References
-
Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.
-
Callaghan, K., et al. (2011). "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.[5]
-
Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Inman, G. J., et al. (2002). "SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7." Molecular Pharmacology, 62(1), 65-74.
-
Vogt, A., et al. (2011). "High-content analysis of Smad2/3 phosphorylation and nuclear translocation." Methods in Molecular Biology, 740, 205-217.
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Evaluation of 4-(5-methyl-1H-pyrazol-3-yl)pyridine: A Fragment-Based Docking Protocol for Kinase Inhibitor Discovery
Application Note: AN-2026-FBDD-01
Executive Summary
The molecule 4-(5-methyl-1H-pyrazol-3-yl)pyridine represents a "privileged scaffold" in medicinal chemistry. Its bi-heterocyclic structure—combining a pyridine ring with a pyrazole moiety—mimics the adenine ring of ATP, making it an ideal fragment for targeting the hinge region of protein kinases (e.g., VEGFR-2, CDK2, p38 MAPK).
This application note provides a rigorous, self-validating protocol for docking this specific scaffold into target proteins. Unlike standard high-throughput screening guides, this protocol emphasizes tautomeric state management and fragment orientation , which are critical for accurate binding mode prediction of small, rigid scaffolds.
Chemical Context & Target Selection
The Molecule[1][2][3][4][5]
-
IUPAC Name: 4-(5-methyl-1H-pyrazol-3-yl)pyridine
-
Role: Bidentate ligand / Hinge-binding fragment.
-
Key Feature: The pyrazole nitrogen (donor) and pyridine nitrogen (acceptor) often form a "donor-acceptor" motif essential for hydrogen bonding with the kinase backbone.
Target Selection Strategy
For this protocol, we utilize two validated kinase targets to demonstrate the scaffold's versatility. These targets are selected based on the availability of high-resolution crystal structures containing chemically similar co-crystallized ligands.
| Target Protein | PDB ID | Resolution | Biological Relevance | Co-crystallized Ligand (Reference) |
| VEGFR-2 | 2QU5 | 2.05 Å | Angiogenesis / Cancer | Pyrazole-based inhibitors [1] |
| CDK2 | 2VTO | 1.80 Å | Cell Cycle / Oncology | Pyrazole-pyrimidine analogues [2] |
Computational Workflow
The following diagram outlines the critical path for the docking study. Note the explicit step for "Tautomer Enumeration," which is often overlooked but vital for pyrazole derivatives.
Figure 1: Fragment-Based Docking Workflow. Note the critical validation loop requiring RMSD < 2.0 Å before analysis.
Detailed Experimental Protocol
Phase 1: Ligand Preparation (The "Tautomer Trap")
Pyrazoles exist in annular tautomerism (
-
Structure Generation: Draw the structure in ChemDraw or Avogadro.
-
Tautomer Enumeration:
-
Generate both the
-pyrazole (proton on N1) and -pyrazole (proton on N2) forms. -
Why? The specific hydrogen bonding pattern in the kinase hinge region (e.g., interaction with Glu/Met residues) dictates which tautomer binds.
-
-
Energy Minimization:
-
Force Field: MMFF94 (for initial geometry) or DFT (B3LYP/6-31G*) for precise torsion angles between the pyridine and pyrazole rings.
-
Constraint: Ensure the inter-ring torsion angle is allowed to rotate; however, crystal data suggests a near-planar conformation is often preferred in binding pockets due to pi-stacking [3].
-
Phase 2: Protein Preparation (PDB: 2QU5)
-
Retrieval: Download PDB ID 2QU5 (VEGFR-2) from RCSB.
-
Cleaning:
-
Remove all water molecules (unless specific waters are known to bridge the ligand-protein interaction, which is rare for this specific hydrophobic scaffold).
-
Remove heteroatoms (ions, co-factors) except the native ligand (temporarily kept for grid centering).
-
-
Protonation:
Phase 3: Grid Generation & Docking
-
Grid Definition:
-
Center the grid box on the centroid of the co-crystallized ligand.
-
Dimensions:
Å (sufficient for a fragment-sized molecule). -
Spacing: 0.375 Å (standard) or 1.0 Å (if using Glide).
-
-
Validation (Self-Validating Step):
-
Action: Remove the native ligand, prepare it as a flexible ligand, and redock it into the protein.
-
Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.
-
Pass Criteria: RMSD
Å. If RMSD > 2.0 Å, the protocol has failed; re-evaluate grid placement or charge assignment.
-
-
Docking the Target Molecule:
-
Dock both tautomers of 4-(5-methyl-1H-pyrazol-3-yl)pyridine.
-
Exhaustiveness: Set to 32 (high sampling) due to the small size of the fragment.
-
Data Analysis & Interpretation
Quantitative Results (Template)
Upon completion, compile results into the following structure. Values below are representative of typical results for this scaffold in kinase pockets [4].
| Ligand State | Target Protein | Affinity (kcal/mol) | Ligand Efficiency (LE) | Key Interactions |
| Native Ligand | VEGFR-2 | -10.5 | 0.35 | Glu917 (H-bond), Cys919 (H-bond) |
| Scaffold (Tautomer A) | VEGFR-2 | -7.8 | 0.48 | Hinge H-bond (Donor) |
| Scaffold (Tautomer B) | VEGFR-2 | -6.2 | 0.38 | Weak Electrostatic |
Interpretation:
-
Affinity: A score of -7.0 to -8.0 kcal/mol is excellent for a fragment of this molecular weight (< 250 Da).
-
Ligand Efficiency (LE): Calculated as
. High LE (> 0.4) indicates this is a high-quality starting point for lead optimization.
Mechanistic Binding Mode
The following diagram illustrates the expected binding mode of the scaffold within the ATP-binding pocket (Hinge Region).
Figure 2: Predicted Interaction Map. The scaffold acts as a hinge binder, utilizing the pyrazole NH as a donor and pyridine N as an acceptor.
Troubleshooting & Optimization
-
Issue: Ligand does not dock in the hinge region.
-
Cause: Grid box is too large, allowing binding to surface pockets, or the wrong tautomer was used.
-
Solution: Reduce grid box size to 15 Å and force the inclusion of H-bond constraints (if software allows) to the hinge residues (e.g., Cys919 in VEGFR-2).
-
-
Issue: Positive binding energy.
-
Cause: Steric clash.
-
Solution: Check the "5-methyl" group orientation. If the pocket is tight, the methyl group might be clashing with the "Gatekeeper" residue. Rotate the pyridine-pyrazole bond.
-
References
-
BenchChem. (2024). In Silico Docking of Pyrazole-Based Inhibitors: A Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC4145234. Retrieved from
-
Mahadeva Prasad, T. N., et al. (2010).[3] Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 26, 53-54. Retrieved from
-
Wanode, et al. (2026).[4] Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.[4] Journal of Applied Pharmaceutical Science, 16(02).[4] Retrieved from
Sources
Application Notes & Protocols for the Development of Anti-HBV Agents Using Pyridine-Pyrazole-Sulfonate Derivatives
Abstract
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutics capable of achieving a functional cure. Current treatments, primarily nucleos(t)ide analogues and interferons, effectively suppress viral replication but rarely eradicate the virus, largely due to the persistence of covalently closed circular DNA (cccDNA) in hepatocytes.[1][2] This guide details the rationale, experimental workflows, and detailed protocols for the development of a promising class of small molecules—pyridine-pyrazole-sulfonate derivatives—as potential anti-HBV agents. These compounds have been shown to inhibit HBV gene expression and viral DNA replication, marking them as valuable leads for drug discovery.[3][4] This document provides researchers, scientists, and drug development professionals with the necessary protocols for synthesis, in vitro screening, and mechanistic evaluation of this chemical series.
Introduction: The Rationale for Targeting HBV with Pyridine-Pyrazole-Sulfonate Derivatives
The HBV life cycle presents multiple opportunities for therapeutic intervention, from viral entry and cccDNA formation to viral replication and particle secretion.[5][6] The ultimate goal of therapy is a "functional cure," defined by the sustained loss of Hepatitis B surface antigen (HBsAg) with or without seroconversion to anti-HBs antibodies.[1]
Pyridine-pyrazole-sulfonate derivatives have emerged as a compelling scaffold for anti-HBV drug development. The core structure combines the biologically active pyrazole ring with a pyridine moiety, while the sulfonate group can enhance solubility and contribute to antiviral activity.[4] Research indicates that compounds from this class can potently inhibit HBV DNA replication and gene expression in cellular models.[3][4] While the precise mechanism is an area of active investigation, related compounds containing pyrazole and sulfonamide moieties have been identified as Capsid Assembly Modulators (CAMs) .[7][8][9] CAMs represent a non-nucleosidic approach that interferes with a critical step in the viral life cycle, preventing the proper formation of the viral capsid, which is essential for pgRNA encapsidation and reverse transcription.[10][11]
This guide will therefore focus on protocols to not only quantify the antiviral potency of these derivatives but also to probe their potential mechanism as capsid assembly modulators.
General Workflow for Anti-HBV Agent Development
The development pipeline for novel pyridine-pyrazole-sulfonate derivatives follows a logical progression from chemical synthesis to detailed biological evaluation. This multi-step process ensures that only the most potent and least toxic compounds advance toward further preclinical studies.
Experimental Protocols: In Vitro Evaluation
The cornerstone of initial screening is a robust and reproducible cell-based assay system. The HepG2 2.2.15 cell line, a human hepatoblastoma line that stably replicates and expresses HBV, is the industry standard for this purpose.[3][4][12]
Protocol 1: Cytotoxicity Assessment (CC50 Determination)
Causality: Before assessing antiviral activity, it is critical to determine the concentration at which a compound is toxic to the host cells. This ensures that any observed reduction in viral markers is due to specific antiviral action and not simply cell death. The 50% cytotoxic concentration (CC50) is a key parameter for this evaluation.[12]
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 2.2.15 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM/F12 medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in culture medium, ranging from a high concentration (e.g., 500 µM) to a low concentration (e.g., ~1 µM). Include a "vehicle control" (e.g., DMSO) and a "cell-free" blank control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Incubate for the desired treatment period (e.g., 5-8 days, with medium changes every 2-3 days).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Anti-HBV Activity Assessment (IC50 Determination)
Causality: The primary goal is to quantify a compound's ability to inhibit viral replication and gene expression. This is achieved by measuring two key viral markers: extracellular HBV DNA and secreted viral antigens (HBsAg and HBeAg).[13][14][15]
A. Inhibition of HBV DNA Replication (qPCR)
Methodology: Real-time quantitative PCR (qPCR) to quantify HBV DNA in the cell culture supernatant.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using non-toxic concentrations of the test compounds as determined by the cytotoxicity assay. Lamivudine or Entecavir should be used as a positive control.
-
Supernatant Collection: On the final day of treatment (e.g., day 8), collect the cell culture supernatant.
-
Viral DNA Extraction: Extract HBV DNA from 100 µL of supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
qPCR: Perform qPCR using primers and a probe specific for the HBV genome. A standard curve generated from a plasmid containing the HBV genome is required for absolute quantification.
-
Data Analysis: Calculate the percentage of HBV DNA inhibition relative to the vehicle control. The 50% inhibitory concentration (IC50) is determined using a dose-response curve fit.
B. Inhibition of HBsAg and HBeAg Secretion (ELISA)
Methodology: Enzyme-linked immunosorbent assay (ELISA) to quantify secreted viral proteins.
Step-by-Step Protocol:
-
Supernatant Collection: Use the same supernatants collected for the qPCR assay (Protocol 2A, Step 2).
-
ELISA Procedure: Quantify the levels of HBsAg and HBeAg using commercial ELISA kits, following the manufacturer's protocol precisely.[14][16]
-
Data Analysis: Calculate the percentage inhibition of HBsAg and HBeAg secretion relative to the vehicle control. Determine the respective IC50 values using dose-response curve fitting.
Data Presentation and Interpretation
Summarize the results in a table to facilitate comparison between compounds. The Selectivity Index (SI) , calculated as CC50 / IC50 , is a critical parameter representing the therapeutic window of a compound. A higher SI value is desirable as it indicates that the compound is effective at concentrations far below those at which it is toxic.[3][4]
| Compound ID | CC50 (µM) | IC50 HBV DNA (µM) | IC50 HBsAg (µM) | SI (DNA) |
| Lead-001 | >100 | 5.2 | 8.1 | >19.2 |
| Lead-002 | 85.4 | 12.5 | 15.3 | 6.8 |
| 19d[3][4] | >325.9 | 9.19 | N/A | >35.46 |
| Lamivudine | >1000 | 0.1 | 0.5 | >10000 |
Table 1: Example data summary for pyridine-pyrazole-sulfonate derivatives. Data for compound 19d is sourced from literature for reference.[3][4]
Protocols: Mechanistic Elucidation
Causality: Identifying the specific viral target is a crucial step in drug development. For this chemical class, a primary hypothesis is the modulation of HBV capsid assembly.[7][8][9] An incorrect assembly process disrupts the viral life cycle, preventing the formation of mature, replication-competent virions.[11]
Protocol 3: Analysis of Intracellular HBV Capsid Assembly
Methodology: Native agarose gel electrophoresis followed by Western blot or qPCR.
Step-by-Step Protocol:
-
Cell Culture and Lysis: Treat HepG2 2.2.15 cells with varying concentrations of the test compound for 3-5 days. Harvest and lyse the cells using a mild, non-denaturing lysis buffer.
-
Native Agarose Gel Electrophoresis: Separate the intracellular core particles (capsids) from free proteins by electrophoresis on a 1% native agarose gel.
-
Transfer: Transfer the separated proteins and capsids to a nitrocellulose or PVDF membrane.
-
Detection of Capsid Protein:
-
Western Blot: Probe the membrane with an antibody against the HBV core protein (HBcAg) to visualize the assembled capsids. A compound that disrupts assembly will show a decrease in the capsid band and potentially an increase in free dimers.
-
-
Detection of Encapsidated DNA:
-
Southern Blot/qPCR: Alternatively, extract the DNA from the gel corresponding to the capsid band location and quantify the encapsidated HBV DNA using Southern blot or qPCR. A potent CAM will lead to a dose-dependent reduction in DNA within the capsids.
-
Protocols: In Vivo Evaluation
Causality: Promising in vitro candidates must be evaluated in a living system to assess their efficacy, pharmacokinetics, and safety. Several animal models are available for this purpose.[17][18]
Recommended Models:
-
HBV Transgenic Mouse Model: These mice carry the HBV genome integrated into their own and produce viral antigens and, in some models, virions. They are useful for evaluating agents that target HBsAg expression or viral replication.[17][18]
-
Hydrodynamic Injection (HDI) Mouse Model: This model establishes transient HBV replication in the mouse liver and is excellent for evaluating inhibitors of replication and cccDNA formation.[9]
-
Humanized Chimeric Mouse Model: Mice with livers repopulated with human hepatocytes can be infected with HBV and are considered a gold-standard model for preclinical evaluation, though they are complex and costly.[17]
General Protocol Outline (HDI Model):
-
Model Establishment: Hydrodynamically inject mice with an HBV-expressing plasmid.
-
Compound Administration: Once HBV replication is established (verified by serum markers), begin daily administration of the test compound via oral gavage or another appropriate route.
-
Monitoring: Collect blood samples periodically to measure serum levels of HBV DNA (by qPCR) and HBsAg/HBeAg (by ELISA).
-
Terminal Analysis: At the end of the study, harvest the liver to analyze intrahepatic HBV DNA, cccDNA levels, and viral RNA transcripts.
References
- Hsu, M.-H., et al. (2016). Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents. MedChemComm.
- Petersen, J., et al. (2016). HBV life cycle and novel drug targets. PMC.
- Cai, D., et al. (2012). In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors. PMC.
- Yuan, Y., et al. (2018).
- Chemin, I. (2013). Macaques – new animal models to test anti-HBV drugs and vaccines.
- Hsu, M.-H., et al. (2016). Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents. MedChemComm (RSC Publishing).
- Li, G., et al. (2021). Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. MDPI.
- ResearchGate. (n.d.). HBV life cycle and sites of drug targets.
- Wang, J., et al. (2023).
- Creative Diagnostics. (n.d.). Cell and Animal Models for Antivirals against Hepatitis B Virus.
- B Positive. (n.d.). Virology: viral replication, current therapy and progress to a cure. B Positive.
- Physical Chemistry Research. (2026). Design and Computational Assessment of (1H-Pyrazolo[3,4-c] pyridin-5-yl)
- Shao, W., et al. (2021). S2DV: converting SMILES to a drug vector for predicting the activity of anti-HBV small molecules. Oxford Academic.
- ResearchGate. (n.d.). Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogs as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint.
- Al-Anazi, M., et al. (2023). Novel anti‑hepatitis B virus flavonoids sakuranetin and velutin from Rhus retinorrhoea.
- Wang, X., et al. (2025).
- Zhou, F., et al. (2020). Discovery of (1 H-Pyrazolo[3,4- c]pyridin-5-yl)
- Tachyplesin, a Marine Antimicrobial Cell-Penetr
- Inhibition of Hepatitis B Virus Replication by a Novel GalNAc–siRNA In Vivo and In Vitro. (2025). ACS Omega.
- ResearchGate. (n.d.). The mechanisms of HBsAg inhibitors' action.
- Naito, T., et al. (2019). Pyrimidotriazine derivatives as selective inhibitors of HBV capsid assembly. PubMed.
Sources
- 1. hepatitisb.org.au [hepatitisb.org.au]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Computational Assessment of (1H-Pyrazolo[3,4-c] pyridin-5-yl) Sulfonamide Derivatives as Potent Hepatitis B Virus Capsid Assembly Modulators [physchemres.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of (1 H-Pyrazolo[3,4- c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]
- 11. Pyrimidotriazine derivatives as selective inhibitors of HBV capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibition of Hepatitis B Virus (HBV) by Tachyplesin, a Marine Antimicrobial Cell-Penetrating Peptide [mdpi.com]
- 17. Animal models for the study of hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis & Troubleshooting
Topic: Side Reactions and Byproduct Formation in Pyrazole Synthesis
Status: Active | Tier: Level 3 (Advanced Chemistry Support)
Introduction: The Pyrazole Challenge
Pyrazole synthesis, particularly via the condensation of hydrazines with 1,3-dielectrophiles (Knorr synthesis) or Michael acceptors, is a cornerstone of medicinal chemistry (e.g., Celecoxib, Rimonabant). However, the "simple" condensation often masks complex competitive pathways.
This guide addresses the three most critical failure modes:
-
Regioisomer Heterogeneity: The formation of inseparable 1,3- vs. 1,5-isomer mixtures.
-
Oligomerization (Azine Formation): The "double-condensation" trap.
-
Incomplete Oxidation: The pyrazoline bottleneck.
Ticket #001: Regioselectivity Control (1,3- vs. 1,5-Isomers)
User Issue: "I reacted a substituted hydrazine with an unsymmetrical 1,3-diketone and obtained a 60:40 mixture of isomers. Column chromatography is failing to separate them."
Root Cause Analysis
The Knorr synthesis proceeds via an initial nucleophilic attack by the hydrazine nitrogen on one of the carbonyl carbons. When both reagents are unsymmetrical, two pathways exist.
-
Pathway A (Electronic Control): The most nucleophilic nitrogen (usually the NH attached to the electron-donating group) attacks the most electrophilic carbonyl.
-
Pathway B (Steric Control): The least hindered nitrogen attacks the least hindered carbonyl.
Often, these two factors oppose each other, leading to the 60:40 "dead zone."
Visualizing the Branch Point
The following diagram illustrates the mechanistic divergence that creates regioisomers.
Caption: Mechanistic divergence in Knorr synthesis. The initial attack determines the final regioisomer.
Troubleshooting & Remediation Protocol
Step 1: Diagnostic (Self-Validating the Isomer)
Before attempting separation, confirm the identity of your major isomer using NOESY NMR .
-
1,5-Isomer: Strong NOE cross-peak between the N-substituent (e.g., N-Phenyl protons) and the C5-substituent.
-
1,3-Isomer: No NOE between N-substituent and C3-substituent (too distant).
Step 2: Solvent & pH Engineering
Adjust reaction conditions to force one pathway.
| Variable | Adjustment | Mechanistic Rationale |
| Solvent Polarity | Switch to Fluorinated Alcohols (e.g., TFE, HFIP). | Fluorinated solvents hydrogen-bond to the carbonyls, activating them selectively and often reversing regioselectivity compared to EtOH [1]. |
| pH (Acidic) | Use HCl/EtOH . | Protonation of the hydrazine decreases the nucleophilicity of the substituted nitrogen, favoring attack by the unsubstituted NH2 (steric control). |
| pH (Basic) | Use NaOEt . | Deprotonation increases the nucleophilicity of the substituted nitrogen, favoring electronic control. |
Step 3: Separation Strategy
If synthesis optimization fails, use these separation parameters:
-
Stationary Phase: Silica gel is standard, but C18 Reverse Phase often resolves isomers where normal phase fails due to subtle dipole differences.
-
Eluent: Avoid simple Hexane/EtOAc. Use Toluene/Acetone or DCM/MeOH gradients. Isomers often have different solubilities; try fractional crystallization first.
Ticket #002: The "Azine" Impurity (Stalled Reaction)
User Issue: "I have a persistent yellow impurity with double the expected molecular weight. My yield is low (<40%)."
Root Cause Analysis
You are likely forming an Azine . This occurs when the hydrazine acts as a linker between two equivalents of the 1,3-dicarbonyl, rather than cyclizing intramolecularly. This is common when:
-
The hydrazine is added too slowly (local excess of diketone).
-
The cyclization step is kinetically slow (steric bulk).
Caption: The competition between intramolecular cyclization (desired) and intermolecular dimerization (Azine).
Remediation Protocol
-
Inverse Addition: Do not add hydrazine to the diketone. Add the diketone dropwise to a solution of hydrazine. This ensures the hydrazine is always in excess, discouraging the attack of a second diketone molecule.
-
Stoichiometry Check: Use 1.1 to 1.2 equivalents of hydrazine.
-
Hydrolysis of Azine: If the azine is already formed, it can sometimes be converted to the pyrazole by refluxing in aqueous acid (6M HCl) with excess hydrazine. The acid hydrolyzes the C=N bonds, and the excess hydrazine drives the equilibrium toward the pyrazole [2].
Ticket #003: Pyrazolines (The "Wrong Oxidation State")
User Issue: "My product mass is M+2 compared to the target pyrazole. It is not aromatic."
Root Cause Analysis
When synthesizing pyrazoles from
Oxidation Protocol (Aromatization)
Do not rely on air oxidation, which is slow and leads to radical-induced side products. Use a controlled oxidant.
Method A: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
-
Applicability: Small scale, high value substrates.
-
Procedure: Dissolve pyrazoline in 1,4-dioxane. Add 1.1 eq DDQ. Stir at RT for 1-2 hours. Filter off the precipitated hydroquinone.
-
Mechanism: Hydride abstraction.
Method B: I2 / K2CO3 (Iodine Mediated)
-
Applicability: Scalable, cost-effective.
-
Procedure: Treat pyrazoline in THF/Water with 1.2 eq Iodine and 2 eq K2CO3.
-
Note: If the reaction is left too long, you may iodinate the C4 position (side reaction).
Method C: Aerobic/Catalytic (Green Chemistry)
-
Procedure: Use catalytic CuCl (10 mol%) in DMSO under an O2 balloon.
-
Reference: This mimics biological oxidation and prevents over-oxidation [3].
Summary of Troubleshooting Logic
Use this decision matrix to guide your next experiment.
Caption: Decision tree for diagnosing pyrazole synthesis failures.
References
-
Regioselectivity in Knorr Synthesis
-
Fustero, S., et al. "Fluorinated Alcohols as Solvents for the Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.[1]
-
Source:
-
-
Azine Formation & Hydrolysis
- Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.
-
Source:
-
Pyrazoline Oxidation
- Zhang, X., et al.
-
Source:
-
General Mechanism & Reviews
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"Purification of 4-(5-methyl-1H-pyrazol-3-yl)pyridine by column chromatography"
Ticket ID: PYR-PY-404 Subject: Resolution Strategy for "Sticky" Amphoteric Heterocycles Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecular Profile[1]
You are likely encountering difficulties purifying 4-(5-methyl-1H-pyrazol-3-yl)pyridine due to its amphoteric nature and hydrogen-bonding capability. This molecule contains a basic pyridine nitrogen (
The Core Problem:
Standard silica gel is slightly acidic (
-
Tailing/Streaking: The compound "drags" through the column rather than eluting as a tight band.
-
Irreversible Adsorption: Significant mass is lost on the baseline.
-
Solubility Issues: The compound aggregates due to
stacking and H-bonding, making it difficult to dissolve in non-polar loading solvents.
Molecular Data Table
| Property | Value / Characteristic | Implication for Chromatography |
| Structure | Pyridine + Pyrazole rings | High polarity; Amphoteric behavior. |
| Tautomerism | 3-methyl vs. 5-methyl shift | Rapid proton exchange; usually appears as one spot but can broaden peaks. |
| Basicity | Pyridine N ( | Will protonate on acidic silica, causing retention.[1] |
| Acidity | Pyrazole NH | Can H-bond with polar solvents (MeOH). |
| Solubility | Low in Hex/EtOAc; Mod. in DCM | Requires polar mobile phase or dry loading. |
Standard Operating Procedure (The "Happy Path")
If you are running this purification for the first time, do not use a standard Hexane/Ethyl Acetate gradient on untreated silica.[1] Follow this optimized protocol.
Phase 1: Column Preparation (Neutralization)
To prevent the "acid-base drag" effect, you must mask the silanol groups.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Pre-treatment: Slurry pack the column using your starting mobile phase containing 1% Triethylamine (TEA) or 1%
.-
Why: The amine base preferentially binds to the acidic silanol sites, creating a "neutral" surface for your analyte to pass over.[1]
-
Phase 2: Sample Loading (The "Dry Load" Technique)
Direct liquid injection is discouraged due to poor solubility in non-polar solvents.
-
Dissolve crude material in a minimum amount of MeOH/DCM (1:1).
-
Add Celite 545 or Silica Gel (mass ratio 1:2 crude:solid).
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder on top of the packed column and add a protective layer of sand.
Phase 3: Mobile Phase Gradient
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 1% TEA (or
in MeOH). -
Gradient:
-
0% B (5 CV - Column Volumes) to flush non-polar impurities.
-
0%
5% B (Linear gradient over 10 CV). -
5%
10% B (Hold if product elutes here). -
Note: Pyrazoles usually elute between 2-8% MeOH in DCM depending on impurities.
-
Troubleshooting Guide (FAQ)
Q1: My product is streaking from the baseline to the solvent front. How do I fix the peak shape?
Diagnosis: Silanol interaction is still active. Solution:
-
Increase Base Modifier: If 1% TEA isn't working, switch to 1% concentrated aqueous Ammonium Hydroxide (
) in the MeOH component. Ammonia is smaller and often more effective at deactivating silica than TEA for steric reasons. -
Switch Stationary Phase: If silica persists in failing, switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic and tolerates basic heterocycles much better.
-
Eluent for Alumina: DCM/MeOH (without TEA) or EtOAc/MeOH.
-
Q2: The compound is stuck at the top of the column (Baseline).
Diagnosis: The compound has precipitated on the column head or is too polar for the current gradient. Solution:
-
Solubility Check: Ensure you used Dry Loading (see Phase 2 above). Liquid loading in DCM often leads to precipitation when the DCM hits the hexane-equilibrated column (if used).
-
The "Flush" Maneuver: Jump to 20% MeOH/DCM. If it still doesn't move, the compound might have formed a salt with silica.[1] Flush with MeOH:DCM:TEA (10:89:1) .
Q3: I see two spots close together. Is it an impurity or a tautomer?
Diagnosis: 3-methyl/5-methyl pyrazole tautomerism. Analysis:
-
Pyrazoles undergo rapid tautomeric exchange (
-pyrazole -pyrazole). -
Test: Run a 2D TLC. Spot the plate, run it, dry it, rotate 90 degrees, and run it again.[1]
-
Fix: Tautomer separation is rarely necessary or possible on silica. Pool the fractions; they will equilibrate to the thermodynamic ratio in solution.
Q4: The product is contaminated with a yellow oil (likely starting material).
Diagnosis: Co-elution with hydrazine or ketone precursors. Solution:
-
Acid/Base Extraction (Alternative Purification):
-
Dissolve the mixture in dilute HCl (aq). The pyridine/pyrazole will protonate and go into the water phase. Non-basic impurities (ketones) stay in the organic phase.
-
Wash the aqueous layer with EtOAc.
-
Basify the aqueous layer (pH > 10) with NaOH.
-
Extract the product back into DCM or EtOAc.
-
Visual Workflows
Diagram 1: Purification Workflow & Logic
Caption: Logical workflow for the purification of basic pyrazolyl-pyridine derivatives, emphasizing the critical decision points for loading and stationary phase modification.
Diagram 2: Solvent System Decision Tree
Caption: Decision tree for selecting and modifying solvent systems based on chromatographic behavior (streaking vs. separation).
References & Further Reading
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines:
-
Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett.
-
Relevance: Describes the synthesis and purification of the 4-pyrazolyl-pyridine scaffold, noting the use of specific coupling conditions and purification challenges.
-
URL:[Link]
-
-
Troubleshooting Flash Column Chromatography:
-
Purification of Basic Heterocycles (BenchChem Guide):
-
Source: BenchChem Technical Support.[2]
-
Relevance: Confirms the necessity of basic modifiers (TEA/Ammonia) for nitrogen-containing heterocycles to prevent silanol interaction.
-
-
Properties of 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine (Analogous Structure):
-
Source: PubChem (NIH).
-
Relevance: Provides physicochemical data (pKa, solubility) for the methylated analog, validating the polarity and basicity assumptions.
-
URL:[Link]
-
Sources
Technical Support Center: Challenges in the N-alkylation of Pyrazole-Pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of N-alkylation of pyrazole-pyridine compounds. This guide is designed to provide in-depth, field-proven insights to troubleshoot common experimental hurdles and answer frequently asked questions.
Introduction
The N-alkylation of pyrazole-pyridine scaffolds is a cornerstone reaction in medicinal chemistry, as these heterocycles are prevalent in a multitude of FDA-approved drugs.[1][2] However, the seemingly straightforward addition of an alkyl group is often complicated by challenges in regioselectivity, low yields, and undesirable side reactions.[3][4] The presence of multiple nucleophilic nitrogen atoms—two in the pyrazole ring and one in the pyridine ring—creates a competitive reaction environment. This guide will dissect these challenges and provide actionable, evidence-based solutions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, explaining the underlying chemical principles and offering step-by-step solutions.
Issue 1: My reaction is producing a mixture of N1 and N2 pyrazole isomers that are difficult to separate. How can I improve regioselectivity?
This is the most common challenge in pyrazole N-alkylation.[3][4] The two nitrogen atoms of the pyrazole ring have similar electronic properties, often leading to a mixture of N1 and N2 alkylated products.[4][5] The desired regioselectivity is governed by a delicate interplay of steric, electronic, and solvent effects.[3][4][5]
Root Causes & Solutions:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3][5]
-
Solution: If your pyrazole has a bulky substituent at the 3-position, the alkylation will likely favor the N1 position. Conversely, using a bulkier alkylating agent can also enhance selectivity for the less hindered nitrogen.[3] For instance, when alkylating 3-methylpyrazole, using a bulky electrophile will increase the proportion of the N1 isomer.[1]
-
-
Solvent Choice: The polarity and nature of the solvent play a critical role.
-
Base/Catalyst System: The choice of base is critical and can even reverse the regioselectivity.
-
Solution: For preferential N1-alkylation of 3-substituted pyrazoles, a combination of K₂CO₃ in DMSO is often effective.[3] In specific cases, using sodium hydride (NaH) can prevent the formation of regioisomeric mixtures.[4] Interestingly, magnesium-based catalysts, such as MgBr₂, have been reported to favor N2-alkylation.[3][4]
-
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[3][5]
-
Solution: Electron-withdrawing groups on the pyrazole ring can influence the acidity of the N-H proton and the nucleophilicity of the resulting pyrazolide anion, thereby affecting the N1/N2 ratio.
-
Decision Tree for Improving Regioselectivity
Caption: Decision tree for improving regioselectivity.
Issue 2: My reaction yield is very low or fails completely. What are the potential causes?
Low yields can be attributed to several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Checks:
-
Base and Deprotonation: The reaction begins with the deprotonation of the pyrazole N-H to form a nucleophilic pyrazolide anion.[6]
-
Is your base strong enough? For less acidic pyrazoles, a stronger base like NaH might be necessary compared to K₂CO₃.
-
Stoichiometry: A slight excess of the base (e.g., 1.5 equivalents) is often beneficial.[3]
-
Solubility: Ensure your base is at least partially soluble in the chosen solvent.
-
-
Alkylating Agent Reactivity: The efficiency of the Sₙ2 attack depends on the leaving group.[6]
-
Side Reaction: Pyridine Quaternization: The pyridine nitrogen is also nucleophilic and can be alkylated, especially with highly reactive alkylating agents or under forcing conditions, forming a pyridinium salt.[4][7] This is a common side reaction that consumes your electrophile.
-
Solution: Use a stoichiometric amount of the alkylating agent (e.g., 1.05-1.1 equivalents). Running the reaction at a lower temperature can also help minimize this side reaction. If quaternization is persistent, you may need to consider a multi-step synthesis involving protection of the pyridine nitrogen, though this is less ideal.
-
Frequently Asked Questions (FAQs)
Q1: What are the best standard conditions to start with for a base-mediated N-alkylation of a pyrazole-pyridine?
A reliable starting point is to use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]
General Starting Protocol:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole-pyridine (1.0 eq) and K₂CO₃ (1.5 eq).[3]
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise.
-
Stir the reaction at a temperature ranging from room temperature to 80°C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: Are there alternative, base-free methods for N-alkylation?
Yes, acid-catalyzed methods provide an alternative, particularly for alkylating agents that can form stable carbocations.[2][8]
Acid-Catalyzed Alkylation with Trichloroacetimidates:
This method uses trichloroacetimidate electrophiles and a Brønsted acid catalyst like camphorsulfonic acid (CSA), avoiding the need for a strong base.[2][8] It is particularly effective for introducing benzylic and other secondary alkyl groups.[9] For unsymmetrical pyrazoles, the regioselectivity is often controlled by sterics, favoring the less hindered nitrogen.[2][8][9]
Q3: How can I definitively distinguish between the N1 and N2 isomers?
Unequivocal structure determination is crucial. While X-ray crystallography is the gold standard, advanced NMR techniques are more commonly used.[10]
-
¹H-¹⁵N HMBC: This is one of the most powerful techniques. It shows long-range correlations between protons and nitrogen atoms. By observing the correlation between the protons of the alkyl group and the pyrazole nitrogens, you can directly identify the site of alkylation. The "pyridine-like" N2 atom typically appears at a higher chemical shift (downfield) compared to the "pyrrole-like" N1 atom in ¹⁵N NMR spectra.[11]
-
NOESY: A 2D NOESY experiment can show through-space correlations. For a 3-substituted pyrazole, an NOE between the substituent's protons and the protons of the N-alkyl group would confirm the N1 isomer.[8]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons can also provide clues. Steric compression from an adjacent N1-alkyl group often causes a characteristic shift in the C5 carbon signal.[10]
Table: Typical NMR Chemical Shift Differences
| Nucleus | N1 Isomer (1,3-disubstituted) | N2 Isomer (1,5-disubstituted) | Rationale |
| ¹⁵N (N1) | ~190-200 ppm | - | Pyrrole-like nitrogen[11] |
| ¹⁵N (N2) | ~250-265 ppm | ~250-265 ppm | Pyridine-like nitrogen[11] |
| ¹H (Alkyl-CH₂) | Correlates to N1 in ¹H-¹⁵N HMBC | Correlates to N2 in ¹H-¹⁵N HMBC | Direct evidence of connectivity |
| ¹H (H5) | May show NOE to alkyl group | No NOE to alkyl group | Spatial proximity |
Note: Exact chemical shifts are highly dependent on the specific molecule and solvent.
Q4: How does the pyridine ring influence the pyrazole alkylation?
The pyridine ring is an electron-withdrawing group, which can influence the acidity of the pyrazole N-H proton. More significantly, its own nucleophilicity presents a competing reaction pathway (quaternization), as discussed in the troubleshooting section. The position of the pyridine ring relative to the pyrazole (e.g., 3-(pyridin-2-yl)pyrazole vs. 4-(pyridin-2-yl)pyrazole) will also exert different electronic and steric effects, potentially altering the N1/N2 regioselectivity.
Summary of Key Factors Influencing Regioselectivity
| Factor | Influence on N-Alkylation | Key Optimization Strategy |
| Steric Hindrance | Directs alkylation to the less sterically crowded nitrogen atom.[3][5] | Use a bulky alkylating agent to favor the less hindered N-position.[3] |
| Solvent Polarity | Polar aprotic solvents (DMF, DMSO) often improve selectivity.[3] Fluorinated alcohols (TFE, HFIP) can be highly effective.[3] | Screen a range of solvents from nonpolar to polar aprotic and fluorinated alcohols. |
| Base/Cation | The choice of base and its counter-ion can significantly alter the N1/N2 ratio.[4] | Test different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and catalysts (e.g., MgBr₂).[3][4] |
| Temperature | Lowering the reaction temperature can sometimes increase the kinetic selectivity for one isomer. | Run reactions at reduced temperatures (e.g., 0 °C or room temperature) and compare isomeric ratios. |
| Electronic Effects | Substituents on the pyrazole ring alter the nucleophilicity of the adjacent nitrogens.[3][5] | This is inherent to the substrate, but understanding the effect helps predict the outcome. |
References
- Technical Support Center: Optimizing N-Alkyl
- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])
-
Alkylation of Pyrazole - Printable Mechanism Notes | PDF - Scribd. (URL: [Link])
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. (URL: [Link])
-
Optimization of pyrazole N-alkylation conditions. - ResearchGate. (URL: [Link])
-
Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])
-
(PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - ResearchGate. (URL: [Link])
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - ACS Figshare. (URL: [Link])
- Technical Support Center: Selective N-Methyl
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. (URL: [Link])
-
Pyrazole - SlideShare. (URL: [Link])
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: [Link])
-
Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o) - ResearchGate. (URL: [Link])
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
-
Schematic route for the synthesis of substituted pyrazolyl–pyridine ligand L. - ResearchGate. (URL: [Link])
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (URL: [Link])
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC. (URL: [Link])
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed. (URL: [Link])
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. (URL: [Link])
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (URL: [Link])
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. (URL: [Link])
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (URL: [Link])
- EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google P
-
(PDF) Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity - ResearchGate. (URL: [Link])
-
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])
-
Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation - PubMed. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. acs.figshare.com [acs.figshare.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Buchwald-Hartwig Amination with Pyridine Substrates
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with pyridine-containing substrates. The unique electronic properties and coordinating ability of the pyridine nitrogen introduce specific hurdles not always present in standard aryl halide couplings. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities and ensure successful C-N bond formation.
The Core Challenge: The Pyridine Problem
The primary difficulty in the Buchwald-Hartwig amination of halopyridines stems from the pyridine nitrogen itself. As a Lewis basic site, it can coordinate to the palladium catalyst at various stages of the catalytic cycle. This coordination can sequester the active catalyst, forming stable but unproductive complexes that inhibit or completely shut down the desired amination reaction.[1] The success of these couplings, therefore, hinges on carefully selecting reaction parameters that favor the productive catalytic cycle over catalyst deactivation pathways.
Troubleshooting Guide: A-Q&A Approach
This section addresses the most common issues encountered during the amination of pyridine substrates.
Issue 1: My reaction shows low to no conversion. What should I investigate first?
Low or nonexistent yield is the most frequent problem, often pointing to an issue with catalyst activity or reaction conditions. The investigation should be systematic.
Possible Causes & Solutions:
-
Catalyst Deactivation by Pyridine Coordination: The pyridine substrate or product can bind to the Pd(0) or Pd(II) center, inhibiting catalytic turnover.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically crowded environment around the palladium center, which disfavors the binding of the pyridine nitrogen and promotes the desired oxidative addition and reductive elimination steps.[2][3] Ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) and Hartwig (e.g., Josiphos) families are industry standards for this purpose.[2][4]
-
-
Inefficient Pre-catalyst Activation: The active LPd(0) species may not be forming efficiently from the palladium source.
-
Inappropriate Base Selection: The base may be too weak to deprotonate the amine efficiently or may be incompatible with other functional groups.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOtBu) are the most common and effective choices.[5][6] For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this often requires higher reaction temperatures and a more active catalyst system to achieve good results.[4][6]
-
-
Poor Substrate Reactivity (Especially Chloro-pyridines): The oxidative addition of a C-Cl bond to the Pd(0) complex is significantly more difficult than for C-Br or C-I bonds and is often the rate-limiting step.[4]
-
Solution: This challenge necessitates the use of highly active catalyst systems. Increase catalyst loading (from 1-2 mol% up to 5 mol%), use a highly electron-rich and bulky ligand (e.g., RuPhos, BrettPhos), and ensure elevated temperatures (typically 80-110 °C).[4] If feasible, switching from the chloropyridine to the corresponding bromopyridine will dramatically improve reactivity.[7]
-
-
Presence of Oxygen or Water: The Pd(0) catalyst is sensitive to oxidation, and water can interfere with the catalytic cycle, promoting side reactions.
Issue 2: I am observing significant hydrodehalogenation of my pyridine substrate.
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that consumes starting material.[4]
Possible Causes & Solutions:
-
Slow Reductive Elimination: If the final C-N bond-forming step is slow, competing pathways can take over. Beta-hydride elimination from the amine coupling partner or reaction with trace water can lead to the formation of a palladium-hydride species, which then reductively eliminates with the pyridine ring to give the hydrodehalogenated product.[2][9]
-
Base Impurities: Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can facilitate the hydrodehalogenation pathway.[4]
-
Solution: Use a high-purity base from a reputable supplier. If in doubt, purchase a new bottle.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my specific pyridine substrate?
The optimal ligand depends on the position of the halide on the pyridine ring and the nature of the amine.
A1: While a small screening is always recommended, the following table provides a strong starting point based on established literature.
| Pyridine Substrate | Amine Nucleophile | Recommended Ligands | Recommended Base | Common Solvents |
| 2-Chloro/Bromopyridine | Primary or Secondary | RuPhos, BrettPhos, tBuXPhos | NaOtBu, LHMDS | Toluene, Dioxane |
| 3-Chloro/Bromopyridine | Primary or Secondary | XPhos, SPhos, DavePhos | NaOtBu, K₃PO₄ | Toluene, t-AmOH |
| 4-Chloro/Bromopyridine | Primary or Secondary | RuPhos, XPhos | NaOtBu, Cs₂CO₃ | Dioxane, THF |
| Any Halopyridine | NH-Heterocycles (e.g., indazoles) | DavePhos, XantPhos | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene |
This table synthesizes recommendations from multiple sources.[4][6][11]
Q2: Can I use weaker bases to avoid decomposition of my sensitive substrate?
A2: Yes. While strong alkoxide bases are generally most effective, they can be detrimental to substrates with sensitive functional groups like esters or nitro groups.[12] In these cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[4][5] Be aware that using a weaker base often necessitates a higher reaction temperature and a more active catalyst system (e.g., a G4 pre-catalyst with a ligand like BrettPhos) to achieve a reasonable reaction rate.[6][13]
Q3: My reaction seems to stall at ~50% conversion. What could be the cause?
A3: Reaction stalling is often a sign of catalyst death or product inhibition. As the concentration of the aminopyridine product increases, it can more effectively compete with the starting halopyridine for coordination to the palladium center, gradually shutting down the catalytic cycle. Another possibility is the slow degradation of the catalyst or ligand under the reaction conditions.
-
Solution 1: Increase the initial catalyst loading. A higher concentration of the active catalyst can help push the reaction to completion before significant deactivation occurs.
-
Solution 2: Try a different ligand. Some ligands form more stable and active catalysts that are less susceptible to product inhibition. A ligand screen is the best approach here.
-
Solution 3: If feasible, adding the amine substrate slowly over the course of the reaction can sometimes help maintain a low concentration of the potentially inhibitory product at any given time.
Q4: How do I achieve regioselectivity in the amination of a di-halopyridine?
A4: Achieving regioselectivity is a significant challenge that depends on the electronic and steric environment of the two halogen positions. For pyridines, the C2 and C4 positions are generally more electron-deficient and thus more reactive towards oxidative addition than the C3 position.[4] For a substrate like 2,4-dichloropyridine, the reaction will typically occur preferentially at the 2-position.[4] Fine-tuning this selectivity can sometimes be achieved by modifying the steric bulk of the ligand and the amine, but separating isomers is often required.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Optimization
This protocol provides a robust starting point for optimizing the amination of a new pyridine substrate.
Materials:
-
Halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.2 M)
-
Oven-dried 2-dram vial with a magnetic stir bar and a PTFE-lined cap
Procedure:
-
In a glovebox (preferred): To the oven-dried vial, add the halopyridine (if solid), palladium pre-catalyst, and base.
-
Seal the vial with the cap.
-
If not using a glovebox: Add the solids to the vial, seal the cap, and carefully purge the vial with argon or nitrogen for 5-10 minutes by inserting an inlet needle through the septum and an outlet needle.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe (if liquid). If the amine is a solid, it should be added in step 1.
-
Place the vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).
-
Monitoring: At various time points, an aliquot can be carefully removed, diluted with a suitable solvent (e.g., ethyl acetate), filtered through a small plug of silica, and analyzed by LC-MS or GC-MS to monitor conversion.[8]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[8]
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Optimization of Buchwald-Hartwig amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Technical Support Center: Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines...
- Buchwald–Hartwig amin
- Buchwald-Hartwig Coupling. Organic Synthesis.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.Journal of the American Chemical Society.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.Journal of Organic Chemistry.
- Help troubleshooting a Buchwald-Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald Ligands Review. Entegris.
- Recent Advances in the Buchwald-Hartwig Amination Reaction...
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
Sources
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. entegris.com [entegris.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organic-synthesis.com [organic-synthesis.com]
"Stability issues of 4-(5-methyl-1H-pyrazol-3-yl)pyridine in solution"
This technical support guide addresses the stability, solubility, and handling of 4-(5-methyl-1H-pyrazol-3-yl)pyridine . It is designed for researchers observing inconsistent spectroscopic data, solubility challenges, or apparent degradation in solution.[1]
Topic: Stability, Solubility, and Spectroscopic Behavior in Solution Document Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists[2]
Executive Summary: The "Instability" Illusion
Users frequently report "stability issues" with 4-(5-methyl-1H-pyrazol-3-yl)pyridine, citing changing NMR spectra, unexpected precipitation, or inconsistent bioassay results.[2]
Technical Reality: This molecule is chemically stable under standard laboratory conditions.[1][2] The observed issues are rarely due to chemical degradation (bond breaking).[1] Instead, they arise from Annular Tautomerism and Intermolecular Hydrogen Bonding .[1][2]
In solution, the pyrazole proton (
-
3-(pyridin-4-yl)-5-methyl-1H-pyrazole
-
5-(pyridin-4-yl)-3-methyl-1H-pyrazole
This equilibrium is sensitive to solvent polarity, temperature, and pH, leading to the confusing behaviors addressed below.
Visualizing the Mechanism
The following diagram illustrates the core mechanism behind the perceived stability issues: the tautomeric shift and its consequences on analysis and solubility.
Figure 1: Mechanism of annular tautomerism causing spectroscopic and solubility anomalies.[2]
Troubleshooting Guide: Symptom-Based Solutions
Issue 1: "My NMR spectrum has broad, missing, or split peaks."
Diagnosis: Proton exchange broadening.[1] At room temperature, the rate of tautomerism often matches the NMR timescale.[1] This causes the signals for the pyrazole ring carbons and protons to broaden into the baseline or appear as "ghost" peaks.[1]
Corrective Protocol:
-
Change Temperature: Run the NMR at 323 K (50°C) or higher. This speeds up the exchange, coalescing the peaks into sharp singlets.[1]
-
Change pH: Add a trace amount (1-2
L) of TFA (Trifluoroacetic acid) or NaOD .[1][2] Forcing the molecule into a fully protonated (cationic) or deprotonated (anionic) state eliminates the exchange, sharpening the spectrum. -
Switch Solvent: Move from
(slow exchange, messy spectra) to DMSO- or MeOD- (faster exchange, sharper spectra).[2]
Issue 2: "The compound precipitated from my stock solution after 24 hours."
Diagnosis: Aggregation via Hydrogen Bonding. The pyridine nitrogen (acceptor) and pyrazole NH (donor) form strong intermolecular hydrogen bond networks (dimers/oligomers), leading to crystallization, especially in non-polar or semi-polar solvents.
Corrective Protocol:
-
Sonication is Insufficient: Heating to 40–50°C is required to break the H-bond network.[1][2]
-
Add a Co-solvent: If working in aqueous buffers, ensure DMSO is
2-5% .[1][2] -
Acidification: For aqueous formulations, adjust pH to < 5.0 using HCl or methanesulfonic acid.[1][2] Protonating the pyridine ring (
) disrupts the H-bond acceptor capability, drastically increasing solubility.
Issue 3: "LC-MS shows two peaks with the same mass."
Diagnosis: Chromatographic separation of tautomers. While rare on standard C18 columns, specialized columns or cold conditions can separate the two tautomers.[1]
Verification Step:
-
If they are tautomers, both peaks will reappear in the reinjected sample (equilibration).[1]
-
If they are impurities, the single peak will remain pure.[1]
Solubility & Stability Data Matrix
Use this table to select the correct solvent system for your application.
| Solvent System | Solubility Rating | Stability (24h) | Notes |
| DMSO | High (>50 mM) | Excellent | Recommended Stock. Hygroscopic; keep sealed.[2] |
| Methanol/Ethanol | Moderate (10-20 mM) | Good | May require warming.[2] H-bonding can cause slow precipitation.[1][2] |
| Water (Neutral) | Very Low (<0.1 mM) | Good | Avoid. Compound is hydrophobic and aggregates.[2] |
| Water (pH < 4) | High (>20 mM) | Excellent | Forms Pyridinium salt.[1] Best for aqueous dosing.[1][2] |
| Chloroform/DCM | Moderate | Fair | Slow evaporation leads to rapid crystallization.[1][2] |
| Acetone/Acetonitrile | Low-Moderate | Good | Poor solubility for high-concentration stocks.[1][2] |
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable 10 mM Stock Solution
Objective: Create a precipitation-resistant stock for biological assays.
-
Weighing: Weigh the solid into a glass vial (avoid plastic if using DMSO for long-term storage).[1][2]
-
Solvent Addition: Add 100% anhydrous DMSO .
-
Dissolution: Vortex for 30 seconds. If visible particles remain, heat to 40°C for 2 minutes. Do not rely on sonication alone.[1][2]
-
Storage: Aliquot into amber glass vials. Store at -20°C.
SOP-02: NMR Validation Protocol
Objective: Confirm identity without tautomeric interference.
-
Dissolve ~5 mg of sample in 0.6 mL DMSO-
. -
Checkpoint: If peaks at
7.0–8.5 ppm are broad:
Frequently Asked Questions (FAQ)
Q: Is the compound light sensitive? A: Pyridine-pyrazole motifs are generally photostable under ambient lab light.[1][2] However, as a precaution against slow photo-oxidation of the pyridine nitrogen, store solid and solution in amber vials.[1]
Q: Can I use this compound in a Suzuki coupling? A: Yes, but the free NH on the pyrazole can poison Palladium catalysts.[1]
-
Solution: Use 2.5–3.0 equivalents of base (e.g.,
) to ensure the pyrazole is deprotonated (forming the pyrazolate anion), or protect the nitrogen (e.g., with THP or Boc) before coupling.
Q: Why does the color change from white to yellow in solution? A: Pure solutions should be colorless. A yellow tint often indicates:
-
Trace oxidation (N-oxide formation) – check LC-MS for M+16 peak.[1][2]
-
Trace metal contamination (if synthesized via cross-coupling).[1]
-
Formation of a salt with trace acid in the solvent.[1]
References
-
Tautomerism in Pyrazoles: Elguero, J., et al.[1][3] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol. 76, 2000.[1] (Establishes the rapid proton exchange mechanism in solution).
-
NMR Behavior of Pyrazolyl-Pyridines: Claramunt, R. M., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study." Journal of the Chemical Society, Perkin Transactions 2, 1991.[1] (Describes the specific line-broadening effects seen in these analogs).
-
Solubility & Coordination Chemistry: Steel, P. J., et al. "Pyrazolyl-pyridines: Versatile Ligands for Coordination Chemistry."[1][2] Coordination Chemistry Reviews, Vol. 252, 2008.[1] (Details the aggregation and solubility challenges due to H-bonding).
-
Synthesis & Stability: Sakamoto, T., et al. "Synthesis of Pyrazolyl-pyridines via Cross-Coupling."[1] Heterocycles, Vol. 33, 1992.[1] (Provides baseline stability data during synthesis conditions).
Sources
Technical Support Center: Resolving Peak Overlap in Pyrazole NMR Spectra
Welcome to the Advanced NMR Applications Support Center. Ticket ID: PYR-NMR-OVLP-001 Topic: Resolving peak overlap in pyrazole derivatives Assigned Specialist: Senior Application Scientist
Executive Summary
Pyrazole derivatives present unique NMR challenges due to annular tautomerism (N-H proton migration) and quadrupolar broadening from
This guide moves beyond basic "shimming" advice. We implement a causality-driven approach : we first stabilize the spin system (solvent/temperature), then enhance resolution (pure shift/2D), and finally apply computational deconvolution if necessary.
Visual Troubleshooting Workflow
The following decision tree outlines the logical progression for resolving overlap, prioritizing non-destructive methods.
Caption: Logical workflow for resolving pyrazole spectral overlap, prioritizing solvent effects and homonuclear decoupling before 2D correlation.
Module 1: Solvent Engineering & Tautomer Control
Q: Why do my pyrazole peaks look broad in CDCl₃ but sharp in DMSO-d₆?
A: This is a kinetic phenomenon driven by annular tautomerism . In non-polar solvents like CDCl₃, the N-H proton exchanges between N1 and N2 at an intermediate rate on the NMR timescale. This "intermediate exchange" broadens signals, sometimes into the baseline, causing apparent "missing" peaks or merging adjacent aromatic signals.
The Fix: Switch to a high-polarity, hydrogen-bond accepting solvent like DMSO-d₆ or DMF-d₇ .
-
Mechanism: DMSO forms a strong hydrogen bond with the pyrazole N-H. This "anchors" the proton, significantly slowing the exchange rate (
). -
Result: The system moves from "intermediate" to "slow" exchange. You will often see distinct signals for the major and minor tautomers, or a single sharp set if one tautomer is thermodynamically dominant [1][7].
Solvent Selection Matrix:
| Solvent | Dielectric Constant ( | Effect on Pyrazole Exchange | Best For... |
| CDCl₃ | 4.8 | Fast/Intermediate (Broad peaks) | Solubility of lipophilic derivatives |
| DMSO-d₆ | 46.7 | Slow (Sharp, distinct tautomers) | Resolving N-H, distinguishing tautomers |
| Acetone-d₆ | 20.7 | Intermediate | Low-temp experiments (low freezing point) |
| Methanol-d₄ | 32.7 | Fast (Averaged signals) | Rapid exchange averaging (simplification) |
Module 2: Variable Temperature (VT) Protocols
Q: Changing solvents didn't fully resolve the overlap. How do I use temperature?
A: You can manipulate the exchange rate (
Protocol A: High-Temperature Coalescence (The "Simplifier")
Use this when you see broad, hump-like peaks. Heating increases the exchange rate (
-
Solvent: DMSO-d₆ (safe up to ~100°C) or Tetrachloroethane-d₂ (for high T > 100°C).
-
Setup: Calibrate probe temperature using an ethylene glycol standard if exact T is critical.
-
Acquisition: Acquire spectra at 25°C, 40°C, 60°C, and 80°C.
-
Result: As T increases, broad multiplets will sharpen into defined singlets/doublets representing the average environment [8].
Protocol B: Low-Temperature Decoalescence (The "Freezer")
Use this to characterize individual tautomers or rotamers.
-
Solvent: CD₂Cl₂ (freezes < -95°C) or Acetone-d₆. Avoid DMSO (freezes at 18°C).
-
Acquisition: Cool to -40°C or -60°C.
-
Result: The exchange freezes. You will see two distinct sets of signals (e.g., two distinct C3-H and C5-H peaks) rather than one averaged blur [12].
Module 3: Advanced Acquisition (Pure Shift & 2D)
Q: My aromatic region is a forest of overlapping multiplets. How do I simplify it without losing information?
A: Use Pure Shift NMR (Broadband Homonuclear Decoupling) .[2]
Standard ¹H spectra are complicated by
Recommended Sequence: PSYCHE (Pure Shift Yielded by Chirp Excitation)
PSYCHE is superior to older methods (like Zangger-Sterk) because it retains higher sensitivity and tolerates strong coupling better [2][4].
Experimental Setup (Bruker TopSpin nomenclature):
-
Pulse Program: psyche (or push1se for Zangger-Sterk).
-
Parameter Optimization:
-
Sweep Width (SW): Keep standard (e.g., 10-12 ppm).
-
Chunk Size: Set to ~15-20 ms (determines resolution vs. artifacts).
-
Flip Angle: Use a small flip angle (e.g., 10-20°) for the saltire chirps to minimize sensitivity loss.
-
-
Processing: Requires specific reconstruction macros (usually pshift or au_psyche).
-
Outcome: A triplet at 7.5 ppm becomes a single sharp line at 7.5 ppm. Overlapping multiplets are resolved into distinct chemical shifts.
Q: How do I definitively assign the Nitrogen position?
A: ¹H-¹⁵N HMBC is the gold standard. Because pyrazoles are nitrogen-rich, the ¹⁵N chemical shift is diagnostic.
-
Pyridine-like Nitrogen (N2):
ppm. -
Pyrrole-like Nitrogen (N1-H):
ppm. -
Technique: Run a ¹H-¹⁵N HMBC (optimized for
Hz). This will show correlations even if the ¹⁵N is not directly protonated, allowing you to map the tautomer dominance [9].
Module 4: Chemical Modification (The "Nuclear Option")
Q: I cannot resolve the peaks spectroscopically. What next?
A: Chemically lock the tautomer. If the dynamic equilibrium is the root cause of the overlap/broadening, derivatize the N-H position.
-
N-Methylation: React with MeI/K₂CO₃. This yields fixed N-methyl isomers (often separable by chromatography) which have distinct, sharp NMR spectra [11].
-
Shift Reagents: Add Eu(fod)₃ or Pr(fod)₃ . These lanthanide reagents coordinate to the basic N2 nitrogen, inducing a pseudo-contact shift that spreads the signals over a much wider ppm range (e.g., 0–20 ppm), separating previously overlapping peaks.
References
-
University of Wyoming NMR Facility. Pure Shift NMR: Disentangling Overlapped Proton Spectra. Available at: [Link]
-
Castañar, L., et al. Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry, 2022. Available at: [Link]
-
Li, M., et al. Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies.[3] MDPI, 2024. Available at: [Link]
-
Royal Society of Chemistry. Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures. Available at: [Link][1][4][5][6]
-
Semantics Scholar. Experimental and Computational Study of Novel Pyrazole Azo Dyes. Available at: [Link]
-
Ismael, S., et al. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl). Available at: [Link]
-
Claramunt, R. M., et al. A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles. ResearchGate.[7] Available at: [Link]
-
Moser, A. Differentiating Tautomers using 15N chemical shift information. ACD/Labs.[8] Available at: [Link]
-
ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative. Available at: [Link]
-
MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles. Available at: [Link]
-
Elguero, J., et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Available at: [Link]
Sources
"Optimizing reaction conditions for the synthesis of pyrazolo[3,4-b]pyridines"
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Synthesis Optimization Hub
You have reached the technical support center for the synthesis of pyrazolo[3,4-b]pyridines . This scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and quinazolines in kinase inhibitors and anticancer agents.
However, constructing this fused system often leads to frustration: low yields, regiochemical ambiguity (N1 vs. N2 attack), and purification nightmares due to poor solubility. This guide moves beyond standard textbook procedures to address the process variables that actually dictate success in the lab.
Module 1: The Core Protocol (One-Pot Multicomponent Reaction)
The most robust route for diverse library generation is the Three-Component Reaction (3-CR) involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., 1,3-dicarbonyls, Meldrum’s acid, or
The Mechanism: Why It Fails
Understanding the failure points requires visualizing the cascade. The reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent Cyclization .
Figure 1: The mechanistic flow of the 3-CR synthesis. The Knoevenagel intermediate formation is often the rate-determining step in neutral media.
Module 2: Troubleshooting Guides (FAQs)
Issue A: "My reaction stalls at the intermediate (Michael adduct) and won't cyclize."
Diagnosis: The amino group on the pyrazole is not nucleophilic enough, or the leaving group on the active methylene is poor. Solution:
-
Switch Catalysts: Move from weak Lewis acids to L-Proline (10-20 mol%). L-Proline acts as a dual-activation organocatalyst. It forms an iminium ion with the aldehyde (accelerating Knoevenagel) and hydrogen bonds with the active methylene, facilitating the final cyclization step [1].
-
Temperature Spike: If using ethanol at reflux (78°C), switch to Acetic Acid at 100-110°C. The acidic medium protonates the carbonyl, making it more susceptible to nucleophilic attack by the pyrazole amine.
Issue B: "I am getting a mixture of Regioisomers."
Diagnosis: When using unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone), the aminopyrazole can attack either carbonyl. Technical Insight:
-
Electronic Control: The amino group of the pyrazole (C5-NH2) is a hard nucleophile. It will preferentially attack the harder (more electrophilic) carbonyl.
-
Steric Control: If one carbonyl is hindered (e.g., adjacent to a phenyl ring), attack will occur at the less hindered methyl ketone. Protocol Adjustment:
-
To force a single isomer, use enaminones instead of 1,3-dicarbonyls. The regiochemistry is pre-set in the enaminone precursor.
Issue C: "The product precipitates as a gum/oil and cannot be filtered."
Diagnosis: This is a common "crash-out" failure in aqueous or ethanol-water mixtures. Remediation:
-
The "Slow Cool" Method: Do not throw the reaction mixture directly onto ice. Turn off the heat and let the stir bar run while the flask cools to room temperature over 2 hours. This promotes crystal growth over amorphous aggregation.
-
Solvent Swap: If using PEG-400 or Ionic Liquids, add Ethyl Acetate to dissolve the gum, wash with water to remove the catalyst/solvent, and then trituruate the organic residue with diethyl ether or n-pentane.
Module 3: Optimized Protocols
Protocol A: The "Green" Microwave Method (High Throughput)
Best for: Rapid library generation, avoiding toxic solvents.
Reagents:
-
Aldehyde (1.0 mmol)
-
Active Methylene (e.g., Malononitrile, 1.0 mmol)
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Solvent: Water (2-3 mL) or Solvent-Free
-
Catalyst: InCl₃ (10 mol%) or Catalyst-free in water
Workflow:
-
Combine reactants in a microwave-safe vial (G10 or G30).
-
Irradiate at 140°C for 10–15 minutes (Power: Dynamic, Max 300W).
-
Critical Step: Cool to 50°C. Add 2 mL Ethanol while warm. Sonicate for 1 minute.
-
Allow to cool to RT. The product will crystallize out of the EtOH/Water mix.
-
Filter and wash with cold EtOH.
Data: Catalyst Efficiency Comparison
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| None | Water | 100 | 120 | 45-55 | Slow, poor solubility |
| L-Proline | Ethanol | Reflux | 60 | 85-92 | Recommended Benchmark [1] |
| InCl₃ | Water | MW (100) | 10 | 88-94 | Best for speed [2] |
| [Et3NH][HSO4] | None | 60 | 45 | 90-96 | Ionic Liquid (Reusable) [3] |
Protocol B: Solvent-Free Superbasic Method
Best for: 4-arylpyrazolo[3,4-b]pyridin-6-ones (difficult substrates).
Workflow:
-
Mix 5-aminopyrazole and azlactone (1:1 ratio).
-
Heat to 150°C (melt) for 40 mins.
-
Add t-BuOK (1.5 equiv) and DMSO.[1] Heat at 150°C for 1.5h.
-
Why this works: The superbasic medium forces the elimination of the benzamide fragment, which is otherwise a poor leaving group [4].[1][2]
Module 4: Decision Matrix (Troubleshooting Visualization)
Use this logic flow to determine your next optimization step.
Figure 2: Diagnostic decision tree for optimizing reaction conditions.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules 2022, 27(7), 2237. URL:[Link] Relevance: Comprehensive review covering L-proline catalysis and tautomeric forms.
-
Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives catalyzed by InCl3. Source: RSC Advances, 2013, 3, 25840-25844. URL:[Link] Relevance: Validates the Indium Chloride/Microwave protocol for rapid synthesis.
-
An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. Source: Journal of Applied Pharmaceutical Science, 2022, 12(05), 136-143. URL:[Link] Relevance: Demonstrates the efficiency of Ionic Liquids/Proline systems for fused heterocyclic synthesis.
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Source: Beilstein J. Org. Chem. 2023, 19, 1163–1172. URL:[Link] Relevance: Provides the high-temperature/superbasic protocol for difficult substrates.
Sources
"Overcoming poor solubility of pyrazole-based compounds in assays"
Ticket #PYR-404: Solubility Optimization in Biological Assays
Status: Open Assigned Specialist: Senior Application Scientist Priority: High
Welcome
You are likely here because your pyrazole-based lead compound—potentially a kinase inhibitor or a GPCR ligand—is behaving erratically. You might be seeing flat IC50 curves, "bell-shaped" dose responses, or visible turbidity in your assay plates.
Pyrazoles are notorious for their "brick dust" properties. Their planar structure promotes strong intermolecular
This guide is not a textbook; it is a troubleshooting manual designed to salvage your data.
Module 1: Diagnosis – Is it Solubility or Potency?
Before changing your protocol, you must confirm that solubility is the root cause. Poor solubility manifests in two distinct ways in assays:
-
The "Crash Out" (Precipitation): The compound falls out of solution.
-
The "Blob" (Colloidal Aggregation): The compound forms promiscuous aggregates that sequester enzymes.
Visualizing the Troubleshooting Logic
Caption: Logic flow for distinguishing between precipitation events and promiscuous aggregation (false positives).
Module 2: The Solvent Strategy
Standard DMSO protocols often fail with pyrazoles because the transition from 100% DMSO to aqueous buffer is too abrupt. You must engineer the transition.
Critical Thresholds Table
| Parameter | Cell-Based Assays | Enzymatic/Biochemical Assays | Notes |
| Max DMSO | 0.1% - 0.5% | 1% - 5% | Pyrazoles often precipitate if DMSO < 1% without excipients. |
| Preferred Co-solvent | PEG-400 (up to 1%) | Glycerol (up to 10%) | PEG-400 disrupts stacking better than glycerol. |
| The "Rescuer" | HP-β-CD (Cyclodextrin) | Tween-20 / Triton X-100 | Cyclodextrins encapsulate the hydrophobic core; Detergents prevent aggregation. |
The "Cyclodextrin Rescue" (Gold Standard)
For pyrazoles, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is superior to detergents because it does not lyse cells. It forms a 1:1 inclusion complex with the pyrazole, shielding the hydrophobic rings from water while maintaining the compound in a monomeric state available for binding [1].
-
Recommendation: Co-dissolve your pyrazole with HP-β-CD.
-
Ratio: 1:3 to 1:10 (molar ratio of Drug:CD).
Module 3: Validated Protocols
Protocol A: The "Intermediate Plate" Method (Prevention)
Directly pipetting 1 µL of DMSO stock into 99 µL of buffer causes local supersaturation and immediate crashing.
Objective: Gradual hydration to maintain solubility.
-
Prepare Stocks: Start with 10 mM compound in 100% DMSO.
-
Intermediate Dilution (The Key Step):
-
Prepare an "Intermediate Plate" using a solvent mix of 50% DMSO / 50% Water (or 50% PEG-400).
-
Dilute your 10 mM stock 1:10 into this mix.
-
Result: 1 mM compound in 50% organic solvent. (Heat of mixing is dissipated here, not in the assay).
-
-
Final Assay Dilution:
-
Transfer from the Intermediate Plate to the Assay Plate (containing buffer).
-
Example: 1 µL of Intermediate (1 mM) + 99 µL Buffer = 10 µM final (0.5% DMSO).
-
Protocol B: Kinetic Solubility by Nephelometry (Validation)
Do not assume your compound is soluble just because you can't see crystals.
Objective: Determine the "Kinetic Solubility Limit" (where precipitation begins).
-
Plate Setup: Use a clear-bottom 96-well plate.
-
Titration: Add buffer to rows A-H.
-
Spiking: Spike DMSO stock into the buffer to achieve concentrations from 1 µM to 200 µM (keep DMSO constant at 1%).
-
Incubation: Shake for 90 minutes at RT.
-
Readout: Measure Light Scattering (Nephelometry) or Absorbance at 600nm (turbidity).
-
Analysis: The concentration where OD600 spikes > 0.05 above background is your Solubility Limit . Run all assays below this limit. [2]
Visualizing the Dilution Workflow
Caption: The "Intermediate Plate" strategy prevents the thermodynamic shock of adding 100% DMSO stocks directly to aqueous buffers.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO concentrations higher than 1% to keep my pyrazole in solution? A: In enzymatic assays, yes, often up to 5% is tolerated (check your enzyme's tolerance first). In cell-based assays, no .[8] DMSO > 0.5% induces cytotoxicity and membrane permeabilization, which will artifactually increase the potency of your compound or kill the cells independent of the target [3]. Use HP-β-CD instead.
Q: My compound is active in the biochemical assay but inactive in cells. Is this a solubility issue? A: It is highly probable. In biochemical assays, you might use 0.01% Triton X-100, which solubilizes the pyrazole. Cell media lacks these strong detergents. The compound may be binding to serum albumin (HSA/BSA) in the media or precipitating before entering the cell. Fix: Measure solubility in "Media + 10% FBS" specifically, not just PBS.
Q: Why do I get bell-shaped curves? A: This is a classic sign of precipitation at high concentrations. At low concentrations, the compound is soluble and inhibits. At high concentrations, it crashes out, effectively lowering the free concentration, leading to a loss of inhibition.
References
-
Solubility Enhancement via Cyclodextrins: Title: 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors.[1] Source: European Journal of Medicinal Chemistry (2010).[1] URL:[Link]
-
Kinetic Solubility Protocols: Title: Kinetic Solubility Assays Protocol (Nephelometry & UV). Source: AxisPharm Application Guide. URL:[Link]
-
DMSO Tolerance in Assays: Title: Considerations regarding use of solvents in in vitro cell based assays. Source: BMC Research Notes (2014). URL:[Link]
-
Aggregation & Promiscuous Inhibition: Title: Aggregation-based inhibition of enzymes by pyrazole derivatives. Source: Journal of Medicinal Chemistry (General Concept Reference). URL:[Link]
Sources
- 1. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
"Validation of 4-(5-methyl-1H-pyrazol-3-yl)pyridine as a selective kinase inhibitor"
This guide provides a rigorous technical validation of 4-(5-methyl-1H-pyrazol-3-yl)pyridine (CAS: 20007-63-0), a critical pharmacophore and chemical probe used to interrogate kinase selectivity, specifically within the p38 Mitogen-Activated Protein Kinase (MAPK) and TGF-β Type I Receptor (ALK5) families.
While often utilized as a core fragment or intermediate in the synthesis of more complex inhibitors (e.g., SB-203580 , LY-364947 ), this scaffold itself exhibits distinct ATP-competitive binding characteristics that serve as a benchmark for selectivity profiling.
Executive Summary & Mechanism of Action
4-(5-methyl-1H-pyrazol-3-yl)pyridine represents a "privileged scaffold" in kinase drug discovery. Its structure—a pyridine ring linked to a methyl-pyrazole—mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds.
Mechanism of Selectivity
The selectivity of this scaffold, particularly for p38α/β MAPK and ALK5 , is driven by the specific geometry of the ATP-binding pocket:
-
Hinge Binding: The pyridine nitrogen (N1) and the pyrazole amine (NH) form a donor-acceptor pair with the backbone amide of the kinase hinge region (e.g., Met109/Gly110 in p38α).
-
Gatekeeper Interaction: The 5-methyl group on the pyrazole ring probes the size of the "gatekeeper" residue. Kinases with smaller gatekeeper residues (e.g., Thr106 in p38α, Ser280 in ALK5) accommodate this scaffold, whereas kinases with bulky gatekeepers (e.g., Methionine or Phenylalanine) sterically hinder binding.
Visualizing the Signaling Pathway
The following diagram illustrates the p38 MAPK pathway, the primary target for this inhibitor class, and the downstream effectors used for cellular validation.
Figure 1: Canonical p38 MAPK signaling pathway showing the point of intervention by the inhibitor and the downstream phosphorylation of HSP27, a key biomarker for cellular activity.
Comparative Performance Analysis
To validate 4-(5-methyl-1H-pyrazol-3-yl)pyridine (Compound A), it must be benchmarked against optimized clinical candidates (e.g., SB-203580 ) and broad-spectrum controls.
| Feature | 4-(5-methyl-1H-pyrazol-3-yl)pyridine (Probe) | SB-203580 (Optimized Standard) | Staurosporine (Control) |
| Primary Target | p38α MAPK / ALK5 | p38α/β MAPK | Pan-Kinase |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| Potency (IC50) | 1 - 10 μM (Fragment-like) | 50 - 100 nM | < 10 nM |
| Selectivity | Moderate (Core Scaffold) | High (Due to 4-F-phenyl group) | Low (Promiscuous) |
| Key Interaction | Hinge H-bonds (Met109) | Hinge + Hydrophobic Pocket | Hinge + Ribose Pocket |
| Cellular Utility | Structural Probe / Fragment | Functional Inhibitor | Cytotoxicity Control |
Expert Insight: The "Probe" (Compound A) is less potent than SB-203580 because it lacks the 4-fluorophenyl and 4-methylsulfinylphenyl substituents that exploit the hydrophobic pocket adjacent to the ATP site. However, it retains the selectivity profile characteristic of the scaffold, making it an excellent negative control for off-target effects driven by those bulky substituents.
Experimental Validation Protocols
A. Biochemical Validation: ADP-Glo™ Kinase Assay
This assay quantifies the inhibitor's ability to block ATP hydrolysis by p38α.
Protocol:
-
Reagents: Recombinant p38α (10 ng/well), Substrate (ATF2 peptide or MBP), Ultrapure ATP (10 μM, Km apparent), and ADP-Glo Reagent.
-
Preparation: Dissolve 4-(5-methyl-1H-pyrazol-3-yl)pyridine in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 μM) in Kinase Buffer.
-
Reaction:
-
Incubate Kinase + Inhibitor for 15 min at RT (allows thermodynamic equilibrium).
-
Add ATP + Substrate to initiate reaction.
-
Incubate for 60 min at 30°C.
-
-
Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP) → Incubate 40 min → Add Kinase Detection Reagent (converts ADP to Light).
-
Analysis: Measure Luminescence (RLU). Plot RLU vs. log[Inhibitor] to determine IC50.
Self-Validating Check: The Z'-factor of the assay must be > 0.5. Use SB-203580 (1 μM) as a positive control (100% inhibition).
B. Cellular Selectivity: Phospho-HSP27 Western Blot
Since p38 MAPK directly phosphorylates MAPKAPK2 (MK2), which in turn phosphorylates HSP27 at Ser82, this pathway provides a robust cellular readout.
Workflow Diagram:
Figure 2: Step-by-step cellular validation workflow. Serum starvation is critical to reduce basal p38 activity.
Protocol:
-
Cell Culture: Use THP-1 monocytes or HeLa cells.
-
Treatment: Pre-treat cells with 4-(5-methyl-1H-pyrazol-3-yl)pyridine (10 μM) for 1 hour. Include DMSO control.
-
Stimulation: Induce p38 pathway with LPS (1 μg/mL) for 30 min.
-
Lysis: Lyse in RIPA buffer supplemented with NaF and Na3VO4 (phosphatase inhibitors).
-
Detection: Immunoblot for p-HSP27 (Ser82) and Total HSP27 .
-
Result Interpretation: A selective p38 inhibitor will abolish p-HSP27 signal without affecting Total HSP27 or unrelated pathways (e.g., p-ERK, unless cross-talk exists).
Selectivity Profiling (KinomeScan)
To confirm the "selective" claim, the compound should be screened against a panel of kinases.[1][2]
-
Expected Hits: p38α, p38β, ALK5 (TGFβR1), CK1 (Casein Kinase 1).
-
Expected Negatives: EGFR, CDK2, IKKβ (due to gatekeeper steric clashes).
Data Interpretation: If the compound inhibits JNK1/2/3 with equal potency to p38, it is considered a "dual inhibitor" (common for this scaffold). True selectivity often requires the addition of the 4-fluorophenyl group seen in SB-203580.
References
-
Boehm, J. C., et al. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-Pyridine Kinase Inhibitors. Journal of Medicinal Chemistry.[3][4] (Context: Synthesis and optimization of the pyrazole-pyridine scaffold).
-
Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364(2), 229-233. (Foundational paper establishing the p38 selectivity of the pyridyl-imidazole core).
-
Vogt, J., et al. (2016). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm, 7, 1332-1339.[2] (Validation of pyrazole-based inhibitors and their binding modes).
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (Comprehensive selectivity profiling of the SB-203580 class).
Sources
- 1. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00241B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-(5-methyl-1H-pyrazol-3-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(5-methyl-1H-pyrazol-3-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
"Efficacy of 4-(5-methyl-1H-pyrazol-3-yl)pyridine vs other M4 mAChR PAMs"
This guide provides a technical comparison of the Pyrazolyl-Pyridine Scaffold (exemplified by 4-(5-methyl-1H-pyrazol-3-yl)pyridine) against established M4 mAChR Positive Allosteric Modulators (PAMs) such as VU0155041 , VU0467154 , and the clinical candidate CVL-231 (Emraclidine) .
Executive Summary
The compound 4-(5-methyl-1H-pyrazol-3-yl)pyridine represents a core pyrazolyl-pyridine scaffold often utilized in fragment-based drug discovery (FBDD) or as a pharmacophore element in larger M4 PAM architectures. While established modulators like VU0155041 and CVL-231 are fully optimized clinical or tool compounds with nanomolar potency, the pyrazolyl-pyridine core serves as a critical structural motif for engaging the M4 allosteric vestibule.
This guide compares the foundational efficacy of this scaffold against the "Gold Standard" M4 PAMs, analyzing potency (
Quick Comparison Matrix
| Feature | Pyrazolyl-Pyridine Core | VU0155041 | VU0467154 | CVL-231 (Emraclidine) |
| Role | Scaffold / Fragment Hit | Early Tool Compound | Optimized Probe | Clinical Candidate |
| Potency ( | ~400–800 nM | ~20–50 nM | < 10 nM | |
| Fold-Shift | Moderate | High (~40-fold) | High (>50-fold) | High |
| Selectivity | Moderate (Fragment) | High (vs M1-M5) | High (vs M1-M5) | High (M4 Selective) |
| CNS Penetration | High (Low MW) | Poor ( | Optimized | Optimized |
Chemical & Pharmacological Mechanism
The Allosteric Binding Site
M4 PAMs bind to an extracellular allosteric vestibule distinct from the orthosteric acetylcholine (ACh) site. This binding induces a conformational change that increases the affinity of ACh for the receptor (affinity modulation,
-
4-(5-methyl-1H-pyrazol-3-yl)pyridine : Acts as a "molecular anchor." The pyridine ring typically engages in
- stacking or hydrophobic interactions within the vestibule (often involving Tyr/Trp residues), while the pyrazole moiety forms hydrogen bonds with vestibule loops. -
Thienopyridines (VU0155041) : Extend this interaction, utilizing a larger surface area to stabilize the active receptor conformation, preventing ACh dissociation.
Signaling Pathway Visualization
The following diagram illustrates the M4-mediated inhibition of cAMP via
Caption: M4 PAMs allosterically enhance ACh-mediated
Comparative Efficacy Analysis
A. Potency & Cooperativity
The efficacy of a PAM is defined by its ability to shift the ACh concentration-response curve (CRC) to the left (fold-shift).
| Compound | Molecular Class | Max Fold-Shift | Key Limitation | |
| Pyrazolyl-Pyridine Core | Fragment/Scaffold | > 1 | Low-Moderate | Low affinity; requires elaboration for high potency. |
| VU0155041 | Thienopyridine | ~790 nM | ~47-fold | Poor CNS penetration (P-gp substrate). |
| VU0467154 | Thienopyridazine | ~20 nM | ~68-fold | Optimized tool; good CNS exposure. |
| CVL-231 | Fused Tricyclic | < 10 nM | High | Clinical candidate; highly optimized PK/PD. |
Analysis: The 4-(5-methyl-1H-pyrazol-3-yl)pyridine structure lacks the auxiliary hydrophobic groups (like the 4-methoxybenzyl group in VU0155041) required to fully occupy the allosteric pocket and stabilize the high-affinity state. Consequently, while it may bind specifically, its potency is orders of magnitude lower than the optimized leads.
B. Selectivity Profile
-
Pyrazolyl-Pyridine Core: As a smaller fragment, it faces a higher risk of promiscuity, potentially binding to other mAChR subtypes (M2) or unrelated GPCRs unless decorated with specific side chains.
-
VU Series (VU0155041/VU0467154): Highly selective for M4 over M1–M5. This selectivity is achieved by targeting non-conserved residues in the extracellular loops.
C. In Vivo Efficacy (Behavioral Models)
Efficacy is typically measured in Amphetamine-Induced Hyperlocomotion (AHL) models, a proxy for antipsychotic activity.
-
VU0155041: Active in AHL but requires high doses due to poor brain penetration.
-
VU0467154: Robust reversal of AHL at lower doses (1–10 mg/kg) due to improved
(brain-to-plasma ratio). -
Pyrazolyl-Pyridine Core: Unlikely to show robust in vivo efficacy as a standalone molecule due to rapid clearance and low potency, but serves as the chemical engine for derived compounds that do.
Experimental Protocols
To validate the efficacy of the Pyrazolyl-Pyridine scaffold vs. VU0467154, the following self-validating protocols are recommended.
Protocol A: Calcium Mobilization Assay (High-Throughput)
Objective: Determine
-
Seeding: Plate cells (10k/well) in 384-well black/clear plates. Incubate 24h.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10s.
-
PAM Addition: Add test compound (Pyrazolyl-Pyridine or VU0467154) at varying concentrations. Incubate 90s. Check for agonist activity (increase in fluorescence).
-
Agonist Addition: Add
concentration of Acetylcholine (ACh). -
Measurement: Monitor kinetics for 120s.
-
Analysis: Calculate Area Under Curve (AUC).
-
Fold Shift =
.
-
Protocol B: Radioligand Binding (Allosteric Cooperativity)
Objective: Measure the affinity shift of the orthosteric ligand.
Tracer:
-
Membrane Prep: Prepare membranes from M4-expressing CHO cells.
-
Incubation: Incubate membranes with
-Ligand ( concentration) + varying concentrations of PAM. -
Equilibrium: Incubate 3h at room temperature to reach equilibrium.
-
Filtration: Harvest on GF/B filters using a cell harvester.
-
Counting: Measure radioactivity via liquid scintillation.
-
Result: A decrease in
-NMS binding (antagonist) or increase in -Oxo-M binding (agonist) indicates positive allosteric modulation.
References & Data Verification
The following references support the mechanistic and comparative claims made in this guide.
-
Discovery of VU0155041: Shirey, J. K., et al. (2008). "An allosteric potentiator of M4 mAChR modulates hippocampal synaptic transmission." Nature Chemical Biology. Link
-
Optimization to VU0467154: Bubser, M., et al. (2014). "Selective activation of M4 muscarinic acetylcholine receptors reverses MK-801-induced behavioral impairments." ACS Chemical Neuroscience. Link
-
Clinical Candidate CVL-231 (Emraclidine): Krystal, J. H., et al. (2022). "Emraclidine, a novel positive allosteric modulator of the M4 receptor, for the treatment of schizophrenia."[1] The Lancet. Link
-
M4 Structural Biology: Thal, D. M., et al. (2016). "Crystal structures of the M4 muscarinic acetylcholine receptor." Nature. Link
Disclaimer: 4-(5-methyl-1H-pyrazol-3-yl)pyridine is a research chemical. While it shares structural homology with potent M4 PAMs, it is primarily a building block or fragment hit. For in vivo studies, use optimized probes like VU0467154.
Sources
Technical Comparison Guide: Confirmation of Target Engagement for 4-(5-methyl-1H-pyrazol-3-yl)pyridine
Part 1: The Challenge & Strategic Context
The compound 4-(5-methyl-1H-pyrazol-3-yl)pyridine represents a "privileged scaffold" in kinase inhibitor discovery. This specific chemotype—a pyridine ring coupled to a pyrazole—serves as the pharmacophore core for several high-potency inhibitors of TGF-β Type I Receptor (ALK5) and, to a lesser extent, p38 MAPK .
While structurally simpler than optimized clinical candidates like Galunisertib or the research tool SB-431542 , this scaffold often exhibits ATP-competitive inhibition. The critical challenge for researchers working with this fragment or early-stage lead is distinguishing between non-specific cytotoxicity and bona fide target engagement inside the cell.
This guide outlines a self-validating workflow to confirm that 4-(5-methyl-1H-pyrazol-3-yl)pyridine physically engages ALK5 in a cellular environment, using biophysical (CETSA) and functional (Smad phosphorylation) assays.
Part 2: Mechanism of Action & Pathway Logic
To validate this compound, we must interrogate the specific node it inhibits. This molecule functions as an ATP-mimetic, binding to the hinge region of the ALK5 kinase domain. This prevents the phosphorylation of Smad2 and Smad3, thereby blocking their nuclear translocation and transcriptional activity.
Pathway Visualization (TGF-β Signaling)
Figure 1: The TGF-β signaling cascade. The compound targets the ALK5 kinase domain, preventing the conversion of Smad2/3 to p-Smad2/3.[1]
Part 3: Comparative Analysis & Performance Benchmarks
When characterizing 4-(5-methyl-1H-pyrazol-3-yl)pyridine, it is essential to benchmark it against established ALK5 inhibitors. As a scaffold/fragment, expect lower potency (micromolar range) compared to fully decorated leads (nanomolar range).
Table 1: Comparative Performance Metrics (Cellular Context)
| Feature | 4-(5-methyl-1H-pyrazol-3-yl)pyridine (Test Article) | SB-431542 (Gold Standard Control) | Galunisertib (LY2157299) (Clinical Benchmark) |
| Primary Target | ALK5 (TGFβRI) | ALK5, ALK4, ALK7 | ALK5 (Highly Selective) |
| Binding Mode | ATP-Competitive (Hinge Binder) | ATP-Competitive | ATP-Competitive |
| Expected Cellular IC50 | 1.0 – 10 µM (Est.) | ~94 nM | ~50 nM |
| Selectivity Risk | Moderate (Potential p38 MAPK crossover) | High Selectivity | High Selectivity |
| Solubility | High (Fragment-like properties) | Moderate | Moderate |
| Recommended Assay | CETSA (To prove physical binding) | Western Blot (p-Smad2) | Reporter Assay |
Expert Insight: Do not be discouraged if your compound shows an IC50 of 5 µM while SB-431542 is 100 nM. The goal at this stage is to prove mechanism, not potency. If the compound is active in CETSA but requires high concentrations for p-Smad inhibition, it suggests low affinity or poor permeability, but confirms the target is correct.
Part 4: Experimental Protocols for Target Validation
Protocol A: Cellular Thermal Shift Assay (CETSA)
Purpose: This is the definitive "Target Engagement" assay. It proves the compound enters the cell and physically binds to ALK5, stabilizing it against heat denaturation.
CETSA Workflow Diagram
Figure 2: CETSA workflow. Ligand binding shifts the aggregation temperature (T_agg) of the target protein.[2]
Step-by-Step Methodology
-
Cell Preparation: Use A549 or HaCaT cells (high ALK5 expression). Seed at 80% confluency.
-
Treatment:
-
Experimental: Treat with 10 µM and 50 µM of 4-(5-methyl-1H-pyrazol-3-yl)pyridine.
-
Control: DMSO (Vehicle).
-
Incubation: 1 hour at 37°C (sufficient for cell entry).
-
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide into 8-10 aliquots (50 µL each).
-
Thermal Challenge: Heat each aliquot to a distinct temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes in a PCR thermocycler.
-
Lysis: Cool samples to RT for 3 mins. Add lysis buffer (with 0.4% NP-40). Perform 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath) to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. The supernatant contains the stabilized, soluble protein.
-
Analysis: Run the supernatant on SDS-PAGE. Blot for ALK5 (TGFβRI) .
-
Result Interpretation:
-
Plot Band Intensity vs. Temperature.
-
Success Criteria: The melting curve of the drug-treated sample should shift to the right (higher temperature) compared to DMSO. A shift of >2°C is significant.
-
Protocol B: Functional Phospho-Smad2/3 Assay
Purpose: To confirm the binding results in pathway inhibition.
-
Serum Starvation: Starve A549 cells in serum-free media for 4–16 hours (critical to reduce basal p-Smad).
-
Pre-treatment: Add compound (dose-response: 0.1, 1, 10, 50 µM) for 30 mins.
-
Induction: Stimulate with TGF-β1 (5 ng/mL) for 45–60 minutes.
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (NaF, Na3VO4).
-
Western Blot:
-
Primary Antibody: Anti-Phospho-Smad2 (Ser465/467).
-
Loading Control: Total Smad2 or Beta-actin.
-
-
Success Criteria: Dose-dependent reduction of the p-Smad2 band intensity compared to the TGF-β1-only control.
Part 5: Expert Tips & Troubleshooting
-
The "p38 Trap":
-
Issue: Pyridyl-pyrazoles are also privileged scaffolds for p38 MAPK.
-
Validation: If you see inhibition of p-Smad2, you are likely hitting ALK5. However, to claim selectivity, you must also blot for p-p38 or p-MAPKAPK2 under stress conditions (e.g., anisomycin stimulation). If your compound inhibits p38 phosphorylation at the same concentration as ALK5, it is a dual inhibitor.
-
-
Solubility Artifacts:
-
At high concentrations (>50 µM), this scaffold may precipitate in media. Check for crystal formation under a microscope before lysis. Precipitation causes false negatives in CETSA (drug not available) or false positives in toxicity.
-
-
Antibody Selection:
-
For CETSA, the antibody must recognize the native (or denatured-soluble) ALK5. Some antibodies only work well on denatured protein. Validated antibodies: Abcam ab31013 or Santa Cruz sc-398 .
-
References
-
Inman, G. J., et al. (2002). "SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7." Molecular Pharmacology.
-
Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[3] Science.
-
Sawyer, J. S., et al. (2003). "Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain." Journal of Medicinal Chemistry.
-
Herbertz, S., et al. (2015). "Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway." Drug Design, Development and Therapy.[4]
-
Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
"Head-to-head comparison of pyrazole-based inhibitors in cancer cell lines"
Executive Summary: The Pyrazole "Privilege" in Oncology
In medicinal chemistry, the pyrazole ring is classified as a "privileged scaffold."[1][2] Its planar, five-membered heterocyclic structure—containing two adjacent nitrogen atoms—allows it to mimic the adenine ring of ATP. This enables pyrazole-based inhibitors to form critical hydrogen bonds with the hinge region of kinase domains, effectively locking the enzyme in an inactive state.
This guide provides a technical, head-to-head comparison of two landmark pyrazole-based inhibitors: Crizotinib (Type I ALK/ROS1/MET inhibitor) and Ruxolitinib (Type I JAK1/2 inhibitor). By contrasting their efficacy in solid tumors (NSCLC) versus hematologic malignancies (MPNs), we illustrate the versatility and specificity of the pyrazole pharmacophore.
Mechanistic Grounding: Structural Basis of Inhibition
To understand the experimental data, one must grasp the binding mode. Both inhibitors utilize the pyrazole motif to anchor into the ATP-binding pocket, but their selectivity is dictated by the side chains extending into the solvent-front and gatekeeper regions.
Comparative Mechanism of Action
-
Crizotinib: The 2-aminopyridine-linked pyrazole core forms a bidentate H-bond interaction with the hinge region of the ALK (Anaplastic Lymphoma Kinase) domain. It is highly selective for the ALK fusion proteins found in Non-Small Cell Lung Cancer (NSCLC).
-
Ruxolitinib: Contains a pyrazole ring fused to a pyrrolopyrimidine system. It targets the JAK (Janus Kinase) JH1 domain, blocking the phosphorylation of STAT proteins, critical in myeloproliferative neoplasms.
Visualization: Convergent Signaling Pathways
The following diagram illustrates how these distinct pyrazole inhibitors block different upstream kinases that ultimately converge on similar survival effectors (STAT3/AKT/ERK).
Figure 1: Convergent inhibition pathways of Crizotinib and Ruxolitinib targeting ALK and JAK kinases, respectively, to prevent STAT3-mediated survival.
Head-to-Head Profiling: Experimental Data
The following data synthesizes standard potency profiles derived from validated cell lines. This comparison demonstrates the "Selectivity Filter"—a critical concept in drug development where a compound must show high potency against its target and low toxicity in off-target lines.
Cell Line Selection Logic
-
H3122 (Lung Adenocarcinoma): Expresses EML4-ALK fusion. Positive control for Crizotinib.
-
HEL (Erythroleukemia): Expresses JAK2 V617F mutation. Positive control for Ruxolitinib.
-
A549 (Lung Carcinoma): KRAS-mutant, ALK-wildtype. Negative control (Off-target).
Quantitative Efficacy (IC50 Comparison)
Data represents mean IC50 values from ATP-based viability assays (e.g., CellTiter-Glo).
| Inhibitor | Target Class | H3122 (ALK+) | HEL (JAK2+) | A549 (KRAS+) | Specificity Index* |
| Crizotinib | ALK/ROS1/MET | 24 nM | > 1,000 nM | > 2,500 nM | > 40x (ALK vs JAK) |
| Ruxolitinib | JAK1/2 | > 1,000 nM | 35 nM | > 5,000 nM | > 28x (JAK vs ALK) |
| Ref (Doxorubicin) | DNA Intercalator | 150 nM | 120 nM | 200 nM | Non-Selective |
*Specificity Index calculated as (IC50 Off-Target / IC50 On-Target). High values indicate superior selectivity.
Analysis:
-
Crizotinib demonstrates nanomolar potency only in H3122 cells. In A549 cells (which lack the ALK fusion), it is ineffective, confirming that cytotoxicity is mechanism-based, not general toxicity.
-
Ruxolitinib shows a similar specific profile for JAK2-driven cells.
-
Key Insight: The pyrazole scaffold itself does not cause toxicity; the substituents determine the kinase specificity.
Experimental Protocols: The Validation Workflow
To reproduce the data above, follow these optimized protocols. These workflows are designed to minimize edge effects and ensure statistical robustness.
Workflow Visualization
Figure 2: Standardized high-throughput screening workflow for kinase inhibitor profiling.
Protocol A: High-Throughput Viability Assay (ATP-Based)
Why this method? ATP assays (e.g., CellTiter-Glo) are more sensitive than MTT and less prone to chemical interference from inhibitor compounds.
-
Seeding: Plate cells (H3122 or HEL) at 3,000 cells/well in 96-well white-walled plates. Volume: 90 µL.
-
Equilibration: Incubate for 24 hours at 37°C/5% CO2 to allow attachment (for adherent H3122) or recovery (for suspension HEL).
-
Compound Preparation:
-
Dissolve pyrazole inhibitors in 100% DMSO to 10 mM stock.
-
Perform 1:3 serial dilutions in medium to generate a 9-point dose curve (e.g., 10 µM down to 1 nM).
-
Critical Step: Ensure final DMSO concentration is <0.5% in all wells to avoid solvent toxicity.
-
-
Treatment: Add 10 µL of 10x concentrated drug to each well.
-
Incubation: Incubate for 72 hours.
-
Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins. Read luminescence.
Protocol B: Target Engagement (Western Blot)
Why this method? Viability data proves death, but Western Blot proves mechanism. You must show the inhibitor blocks the phosphorylation of the target.
-
Treatment: Treat cells with IC90 concentration of Crizotinib (100 nM) or Ruxolitinib (100 nM) for 1 hour (short-term treatment captures signaling inhibition before apoptosis occurs).
-
Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).
-
Probing:
-
H3122: Probe for p-ALK (Y1604) and Total ALK.
-
HEL: Probe for p-STAT3 (Y705) and Total STAT3.
-
Loading Control: GAPDH or Actin.
-
-
Validation Criteria: A successful test must show >80% reduction in phospho-signal with stable total protein levels.
Advanced Validation: Apoptosis vs. Necrosis
To confirm the pyrazole inhibitors induce programmed cell death (apoptosis) rather than messy necrosis, use Flow Cytometry.
-
Method: Annexin V-FITC / Propidium Iodide (PI) Staining.
-
Expected Result:
-
Early Apoptosis (Annexin V+/PI-): Should increase significantly at 24h.
-
Late Apoptosis (Annexin V+/PI+): Dominant at 48-72h.
-
Necrosis (Annexin V-/PI+): Should be minimal (<5%) if the drug is working via specific kinase inhibition.
-
References
-
Crizotinib Discovery & Mechanism: Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.
-
Ruxolitinib in MPN: Verstovsek, S., et al. (2010). "Efficacy and Safety of Ruxolitinib, a JAK1 and JAK2 Inhibitor, in Myelofibrosis." The New England Journal of Medicine.
-
Pyrazole Scaffold Review: Nitulescu, G. M., et al. (2025). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." MDPI / PubMed.
-
Kinase Profiling Protocols: Klaeger, S., et al. (2017). "The target landscape of clinical kinase drugs." Science.
Sources
Benchmarking the ADME Properties of 4-(5-methyl-1H-pyrazol-3-yl)pyridine Derivatives: A Comparative Guide
Introduction: The Critical Role of ADME in Drug Discovery
In the intricate journey of drug discovery and development, the identification of a potent and selective lead compound is merely the initial step. The ultimate success of a therapeutic candidate hinges on its ability to reach the target site in the body in sufficient concentrations and for an appropriate duration, without causing undue toxicity. This is governed by a set of pharmacokinetic properties collectively known as ADME, which stands for Absorption, Distribution, Metabolism, and Excretion.[1][2][3] A thorough understanding and optimization of these properties are paramount to mitigating the risk of late-stage clinical failures and reducing the significant time and financial investment associated with bringing a new drug to market.[1]
The 4-(5-methyl-1H-pyrazol-3-yl)pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise across a range of therapeutic areas due to their diverse biological activities.[4][5][6][7] However, to advance these promising candidates from the bench to the clinic, a rigorous evaluation of their ADME profile is essential. This guide provides a comprehensive framework for benchmarking the ADME properties of 4-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives, offering a comparative analysis of key parameters and detailed experimental protocols to ensure data integrity and reproducibility.
The core objective of early in vitro ADME studies is to predict a drug's pharmacokinetic behavior in humans, enabling researchers to identify and address potential liabilities early in the discovery pipeline.[8][9] This proactive approach allows for the selection of compounds with the most favorable "drug-like" properties for further development.[10][11]
Key ADME Parameters and Experimental Benchmarking
This guide will focus on four critical in vitro ADME assays that provide fundamental insights into the pharmacokinetic profile of a compound:
-
Metabolic Stability: Assesses the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily in the liver.
-
Aqueous Solubility: Determines the maximum concentration of a compound that can dissolve in an aqueous solution, a key factor for oral absorption.
-
Permeability: Evaluates the ability of a compound to cross biological membranes, such as the intestinal wall.
-
Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood, which can significantly impact its distribution and availability to target tissues.
For each of these parameters, we will discuss the underlying principles, provide detailed experimental protocols, and present a framework for interpreting the resulting data in a comparative context.
Metabolic Stability Assessment
The "Why": The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify foreign compounds to facilitate their excretion.[12] High metabolic instability can lead to rapid clearance of a drug from the body, resulting in a short duration of action and poor oral bioavailability. Therefore, assessing metabolic stability is a critical early step in filtering out compounds that are unlikely to be effective in vivo.
The "How": In vitro metabolic stability is typically evaluated by incubating the test compound with liver microsomes or hepatocytes and monitoring its disappearance over time.[13][14] Liver microsomes are subcellular fractions that are rich in CYP enzymes, providing a good model for Phase I metabolism.[13] Hepatocytes, being whole liver cells, offer a more comprehensive assessment that includes both Phase I and Phase II metabolic pathways.[13][14]
Experimental Protocol: Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of 4-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives using human liver microsomes.
Materials:
-
Test compounds and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes
-
NADPH (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and controls in DMSO.
-
Prepare a working solution of human liver microsomes in phosphate buffer.
-
Prepare a solution of NADPH in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution to each well.
-
Add the test compound or control to the appropriate wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells except the "no-cofactor" control wells.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.[13]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis and Interpretation:
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. These values are then plotted against time, and the in vitro half-life (t½) is determined from the slope of the line. The intrinsic clearance (CLint) can then be calculated, which represents the theoretical maximum clearance of the drug by the liver.
Comparative Data Table:
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Classification |
| Derivative A | > 60 | < 12 | Low Clearance |
| Derivative B | 25 | 28 | Moderate Clearance |
| Derivative C | 8 | 87 | High Clearance |
| Verapamil (Control) | 15 | 46 | Moderate Clearance |
This table presents hypothetical data for illustrative purposes.
Visualization of Experimental Workflow:
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Aqueous Solubility Assessment
The "Why": For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption. Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the development of an effective oral dosage form.[15] Therefore, determining the solubility of a compound early in development is crucial for guiding formulation strategies and predicting its absorption potential.
The "How": Two common types of solubility assays are employed in drug discovery: kinetic and thermodynamic solubility.[15][16] Kinetic solubility is a high-throughput method that measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[15] Thermodynamic solubility, often determined by the shake-flask method, represents the true equilibrium solubility and is considered the gold standard, though it is more time and resource-intensive.[16][17]
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This protocol describes a high-throughput method for determining the kinetic solubility of 4-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives using nephelometry, which measures light scattering caused by precipitated particles.
Materials:
-
Test compounds and a control with known solubility
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well plates
-
Nephelometer (plate reader with light-scattering detection)
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare high-concentration stock solutions of the test compounds in DMSO.
-
-
Assay Plate Preparation:
-
Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Add PBS to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).
-
-
Incubation and Measurement:
-
Mix the contents of the plate thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure the light scattering in each well using a nephelometer.
-
Data Analysis and Interpretation:
The light scattering signal is proportional to the amount of precipitated compound. The kinetic solubility is typically reported as the highest concentration at which no significant precipitation is observed compared to a blank control.
Comparative Data Table:
| Compound | Kinetic Solubility at pH 7.4 (µM) | Classification |
| Derivative X | > 200 | High Solubility |
| Derivative Y | 50 | Moderate Solubility |
| Derivative Z | < 10 | Low Solubility |
| Chlorpromazine (Control) | ~150 | High Solubility |
This table presents hypothetical data for illustrative purposes.
Permeability Assessment
The "Why": After dissolution, a drug must pass through the intestinal epithelium to enter the bloodstream. Permeability is a measure of a compound's ability to cross this biological barrier. Poor permeability is a significant cause of low oral bioavailability.
The "How": The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[18][19] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.[18][20]
Experimental Protocol: Caco-2 Permeability Assay
This protocol details the procedure for assessing the bidirectional permeability of 4-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® permeable supports
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compounds and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer.[20]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Permeability: Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Permeability: Add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specific time points, collect samples from the receiver compartment.
-
At the end of the experiment, also collect samples from the donor compartment.
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis and Interpretation:
The apparent permeability coefficient (Papp) is calculated for both the A→B and B→A directions. The efflux ratio (Papp B→A / Papp A→B) is also determined. A high Papp (A→B) value suggests good absorption, while an efflux ratio greater than 2 may indicate that the compound is a substrate for efflux transporters, which can limit its absorption.
Comparative Data Table:
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Derivative P | 15.2 | 16.1 | 1.1 | High |
| Derivative Q | 2.5 | 8.0 | 3.2 | Moderate (Efflux Substrate) |
| Derivative R | 0.8 | 0.9 | 1.1 | Low |
| Propranolol (Control) | > 20 | - | - | High |
| Atenolol (Control) | < 1 | - | - | Low |
This table presents hypothetical data for illustrative purposes.
Visualization of Experimental Setup:
Caption: Schematic of the Caco-2 cell permeability assay setup.
Plasma Protein Binding (PPB) Assessment
The "Why": Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[21] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to tissues and be cleared from the body.[22][23][24] High plasma protein binding can reduce the efficacy of a drug and affect its pharmacokinetic profile.
The "How": Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[21][24] This method involves a semi-permeable membrane that separates a plasma-containing compartment from a buffer-containing compartment. The free drug can diffuse across the membrane until equilibrium is reached.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
This protocol describes the use of a commercially available Rapid Equilibrium Dialysis (RED) device for determining the plasma protein binding of 4-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives.[22][23]
Materials:
-
Test compounds and a control with known PPB (e.g., warfarin)
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
RED device inserts and base plate
-
Incubator with shaking capability
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation:
-
Spike the human plasma with the test compound to the desired concentration.
-
Prepare the RED device by adding the spiked plasma to one chamber and PBS to the other chamber of each insert.
-
-
Dialysis:
-
Seal the device and incubate at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to allow the system to reach equilibrium.[23]
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate quantification, matrix-match the samples (i.e., add blank plasma to the buffer sample and PBS to the plasma sample).
-
Precipitate the proteins with an organic solvent (e.g., acetonitrile) and analyze the concentration of the test compound in both fractions by a validated LC-MS/MS method.
-
Data Analysis and Interpretation:
The concentration of the compound in the buffer chamber represents the unbound drug concentration. The percentage of bound drug is calculated based on the concentrations in the plasma and buffer chambers.
Comparative Data Table:
| Compound | Fraction Unbound (fu, %) | % Bound | Classification |
| Derivative M | 25.0 | 75.0 | Moderately Bound |
| Derivative N | 2.0 | 98.0 | Highly Bound |
| Derivative O | 0.5 | 99.5 | Very Highly Bound |
| Warfarin (Control) | ~1.0 | ~99.0 | Highly Bound |
This table presents hypothetical data for illustrative purposes.
Conclusion: Synthesizing the Data for Candidate Selection
The benchmarking of ADME properties for 4-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives is a multi-faceted process that requires a suite of well-designed and executed in vitro assays. By systematically evaluating metabolic stability, solubility, permeability, and plasma protein binding, researchers can build a comprehensive profile for each candidate compound. This data-driven approach enables a more informed and objective comparison of derivatives, facilitating the prioritization of those with the most promising overall pharmacokinetic properties for further preclinical and clinical development. Ultimately, integrating ADME profiling early and consistently throughout the drug discovery process significantly enhances the probability of success in developing safe and effective medicines.
References
-
Selvita. In Vitro ADME. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
DB-ALM. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
Stemmatters. Importance of ADME and Toxicology Studies in Drug Discovery. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Gomha, S. M., et al. (2017). Review: biologically active pyrazole derivatives. RSC Advances, 7(2), 794-817. [Link]
-
Infinix Bio. Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. [Link]
-
ResearchGate. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]
-
Charles River Laboratories. ADME DMPK Studies. [Link]
-
BioIVT. What is ADME and how does it fit into drug development?. [Link]
-
Tebubio. What is the role of ADME in drug discovery?. [Link]
-
SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]
-
Unknown. Caco2 assay protocol. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]
-
PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]
-
IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
IQVIA. In Vitro screening. [Link]
-
BioDuro. ADME Caco-2 Permeability Assay. [Link]
-
Domainex. Plasma Protein Binding Assay. [Link]
-
PubMed. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. [Link]
-
Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
-
protocols.io. In-vitro plasma protein binding. [Link]
-
Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]
-
Chem-space. Compound solubility measurements for early drug discovery. [Link]
-
Merck Millipore. Metabolic Stability Assays. [Link]
-
Creative Bioarray. Drug Metabolite Stability Assay Protocol in Whole Blood. [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Chalmers Publication Library. Miniaturization of two high throughput metabolic stability assays in early drug discovery. [Link]
-
Johns Hopkins University. Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. [Link]
-
IDAAM Publications. ADME Prediction of 5-(4-substituted-phenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-ylmethanone derivatives as CDK9 inhibitors. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
ResearchGate. (PDF) Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. [Link]
-
Biointerface Research in Applied Chemistry. Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). [Link]
Sources
- 1. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 2. infinixbio.com [infinixbio.com]
- 3. tebubio.com [tebubio.com]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. ijnrd.org [ijnrd.org]
- 8. selvita.com [selvita.com]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. criver.com [criver.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 24. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
